5-Methoxymethyluridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O7 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-5-2-13(11(18)12-9(5)17)10-8(16)7(15)6(3-14)20-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
PDXQSLIBLQMPJS-FDDDBJFASA-N |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Critical Role of 5-Methoxymethyluridine (mcm5U) in tRNA Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are essential for the fidelity and efficiency of protein synthesis. Among the more than 150 known modifications, those occurring at the wobble position (34) of the anticodon loop are particularly critical for accurate codon recognition. This technical guide provides an in-depth examination of 5-Methoxymethyluridine (mcm5U), a complex modification of uridine (B1682114) found at the wobble position in various tRNA species across bacteria and eukaryotes. We will explore its biochemical synthesis, its fundamental role in regulating translation by expanding decoding capabilities and maintaining the reading frame, and its impact on cellular processes like stress response. This document consolidates quantitative data, details key experimental protocols for its study, and provides visual representations of its synthesis and function to serve as a comprehensive resource for researchers in molecular biology and drug development.
Introduction to tRNA Modification and this compound
Transfer RNAs are central adaptors in protein synthesis, responsible for interpreting the genetic code on messenger RNA (mRNA) and delivering the corresponding amino acid to the ribosome. The function of tRNA is heavily reliant on a vast array of post-transcriptional chemical modifications.[1] These modifications, particularly within the anticodon loop, fine-tune tRNA structure and function, ensuring the accuracy and efficiency of translation.[1]
Modifications at the wobble uridine (U34) are almost universal and are crucial for modulating the decoding of codons.[2] this compound (mcm5U) and its related derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are complex modifications found at this position in a subset of tRNAs in both bacteria and eukaryotes.[3][4][5] The presence of the mcm5 side chain at the C5 position of uridine is pivotal for proper codon recognition, preventing translational frameshifting, and enabling the selective translation of specific gene transcripts, which is particularly important during cellular stress responses.[6][7][8] Understanding the biogenesis and function of mcm5U is therefore critical for dissecting the complexities of translational control and its implications in health and disease.
The Biosynthesis of this compound (mcm5U)
The synthesis of mcm5U involves multi-step enzymatic pathways that differ between prokaryotes and eukaryotes.
Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)
In Gram-negative bacteria, the pathway to mcm5U begins with the hydroxylation of Uridine at position 34 (U34). The precursor, 5-carboxymethoxyuridine (cmo5U), is synthesized and subsequently methylated to form the final mcm5U modification.[2]
The key enzymatic steps are:
-
Hydroxylation: Uridine (U34) is first converted to 5-hydroxyuridine (B57132) (ho5U). The enzymes for this initial step were not fully known, but studies have identified genes required for wild-type levels of ho5U.[9]
-
Carboxymethylation: The enzyme CmoB utilizes carboxy-S-adenosyl-L-methionine (cxSAM) to convert ho5U into 5-carboxymethoxyuridine (cmo5U).[2]
-
Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase CmoM (also known as SmtA) catalyzes the final step, methylating cmo5U to produce 5-methoxycarbonylmethoxyuridine (mcmo5U), which is functionally equivalent to mcm5U.[2][3][5]
Biosynthesis in Eukaryotes (e.g., Saccharomyces cerevisiae)
In yeast, the synthesis of mcm5U is a more complex process involving the Elongator complex, which is composed of six subunits (Elp1-Elp6).[10][11] This pathway is essential for modifying tRNAs for Glutamine, Lysine, and Glutamic acid.[8]
The key enzymatic steps are:
-
Carboxymethylation: The Elongator complex, along with other factors, is required for the initial formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate from U34.[11][12]
-
Methylation: The Trm9/Trm112 protein complex, a SAM-dependent methyltransferase, catalyzes the final methyl esterification of cm5U to form mcm5U. Trm112 is an activating partner essential for Trm9's function.[11][12][13] In some tRNAs, this mcm5U can be further modified by thiolation at the C2 position to form mcm5s2U.[4]
Functional Role of this compound in Translation
The mcm5U modification at the wobble position profoundly impacts the decoding process, ensuring translational fidelity and efficiency.
Codon Recognition and Expanded Decoding
The primary role of mcm5U is to facilitate non-Watson-Crick base pairing at the third position of the codon.[3][5] This modification allows the U34 of the tRNA to recognize not only codons ending in Adenosine (A) through standard Watson-Crick pairing but also codons ending in Guanosine (G) and other pyrimidines through "wobble" pairing.[3][5] This expanded decoding capability is crucial for translating codon families where multiple codons specify the same amino acid. By regulating the conformational flexibility of the anticodon, mcm5U ensures that the correct codons are read efficiently.[14][15]
Maintenance of the Translational Reading Frame
Accurate maintenance of the reading frame is paramount for synthesizing functional proteins. Studies in yeast have demonstrated that the absence of the mcm5 side chain leads to a significant increase in +1 translational frameshifting.[4][7] This suggests that the modification helps to stabilize the codon-anticodon interaction within the ribosome's A-site, preventing the peptidyl-tRNA from slipping and causing a frameshift error.[7] The mcm5 group plays a more critical role in this process than the related ncm5 modification.[7]
Selective Translation and Stress Response
The mcm5U modification is not static; its presence and levels can be regulated, linking translational control to cellular state. In yeast, the Trm9-catalyzed mcm5U modification is directly linked to the selective and efficient translation of genes enriched in specific codons, such as the AGA codon for arginine and the GAA codon for glutamic acid.[16] Loss of this modification impairs the expression of proteins encoded by these genes.[16] This mechanism is particularly important for the cellular stress response, where the efficient translation of key stress-response mRNAs, which are often enriched in these codons, is essential for survival.[6][8]
Quantitative Analysis of mcm5U Modification
The level of mcm5U modification can vary depending on the specific tRNA, organism, and cellular conditions. Quantitative analysis, primarily through mass spectrometry, has provided insights into its prevalence.
| Organism | tRNA Species | Condition | Modification Level | Reference |
| E. coli | tRNAPro3 | Early Log Phase | ~30% | [3][5] |
| E. coli | tRNAPro3 | Late Log / Stationary Phase | ~100% | [3][5] |
| E. coli | tRNAAla1, tRNASer1, tRNAThr4 | - | Major Modification | [3][5] |
| S. cerevisiae | Total tRNA | Normal Growth | Low Signal Intensity | [6] |
Table 1: Summary of Quantitative Data on mcm5U Modification.
Experimental Methodologies
Studying tRNA modifications requires specialized techniques. Below are detailed protocols for the key experimental approaches used to analyze mcm5U.
Protocol: Quantification of mcm5U by LC-MS
This protocol, adapted from established methods, allows for the sensitive quantification of ribonucleoside modifications from total tRNA.[6][17][18]
Objective: To identify and quantify the mcm5U nucleoside within a total tRNA sample.
Methodology:
-
tRNA Isolation and Purification:
-
Grow cells (e.g., S. cerevisiae) to the desired growth phase and harvest by centrifugation.
-
Perform total RNA extraction using a hot acid-phenol-chloroform method.
-
Isolate the total tRNA fraction from the total RNA using anion-exchange chromatography on an FPLC system (e.g., Cytiva Resource Q column).[19] Elute with a NaCl gradient.
-
Verify the purity of the tRNA fraction using gel electrophoresis.
-
-
Enzymatic Hydrolysis of tRNA to Nucleosides:
-
To 5-10 µg of purified tRNA in a final volume of 50 µL, add nuclease P1 (2 U) in a buffer of 30 mM sodium acetate (B1210297) (pH 5.3). Incubate at 37°C for 2-3 hours.
-
Add bacterial alkaline phosphatase (10 U) and adjust the buffer to be compatible (e.g., add Tris-HCl to pH 8.0). Incubate at 37°C for 1 hour to dephosphorylate the nucleosides.
-
For robust quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [15N]5-2'-deoxyadenosine) before hydrolysis.[6]
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample onto a reverse-phase HPLC column (e.g., C18 column) coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Perform mass spectrometry analysis in positive ion mode using dynamic multiple reaction monitoring (DMRM).[17]
-
Monitor the specific mass transition for mcm5U (parent ion -> fragment ion) and other nucleosides of interest.
-
Quantify the amount of mcm5U relative to the internal standard or a canonical nucleoside (e.g., Adenosine) to determine its relative abundance.
-
Protocol: Frameshift Analysis using a Luciferase Reporter Assay
This protocol, based on dual-luciferase reporter systems, can be used to measure the frequency of +1 frameshifting caused by the absence of mcm5U.[3][7]
Objective: To determine if the loss of mcm5U (e.g., in a trm9Δ yeast strain) increases +1 frameshifting at specific codons.
Methodology:
-
Plasmid Construction:
-
Construct a dual-luciferase reporter plasmid. The first cistron (e.g., Renilla luciferase) is expressed normally.
-
The second cistron (e.g., Firefly luciferase) is placed out-of-frame (in the +1 frame) relative to the first.
-
Between the two cistrons, insert a "slippery sequence" followed by a test codon that is decoded by an mcm5U-containing tRNA (e.g., AGA). A stop codon is present in the initial (0) frame after the slippery sequence to terminate non-frameshifted translation.
-
The Firefly luciferase will only be expressed if a +1 frameshift occurs at the slippery site.
-
-
Yeast Transformation and Culture:
-
Transform the reporter plasmid into both a wild-type yeast strain and a mutant strain lacking the mcm5U modification (e.g., trm9Δ).
-
Grow replicate cultures of both strains under selective conditions to mid-log phase.
-
-
Luciferase Assay:
-
Harvest the cells and prepare cell lysates.
-
Measure the activity of both Renilla and Firefly luciferases using a commercial dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the frameshift efficiency for each sample as the ratio of Firefly luciferase activity to Renilla luciferase activity (Firefly/Renilla).
-
Compare the frameshift efficiency between the wild-type and mutant strains. A significant increase in the ratio in the mutant strain indicates that the absence of mcm5U promotes +1 frameshifting.
-
Conclusion and Future Directions
This compound is a vital tRNA modification that stands at the crossroads of translational regulation and cellular adaptation. Its complex biosynthesis and critical function in ensuring the accuracy and efficiency of protein synthesis underscore the importance of the epitranscriptome in controlling gene expression. For researchers, understanding the mcm5U pathway provides a deeper insight into the fundamental mechanisms of translation. For drug development professionals, the enzymes involved in its synthesis, such as Trm9 in eukaryotes, represent potential therapeutic targets. The dysregulation of tRNA modifications has been linked to various human diseases, including cancer and neurological disorders, making the study of mcm5U a promising avenue for future research and therapeutic intervention.
References
- 1. Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Modification of tRNALys UUU by Elongator Is Essential for Efficient Translation of Stress mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of codon recognition by tRNA species with modified uridine in the first position of the anticodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modomics - A Database of RNA Modifications [genesilico.pl]
- 17. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 5-Methoxymethyluridine and its Biologically Significant Derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the modified ribonucleoside 5-Methoxymethyluridine and focuses in detail on its closely related and biologically crucial derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U). While the initial query focused on this compound, the vast majority of scientific literature and biological significance is attributed to mcmo⁵U, a wobble uridine (B1682114) modification in the anticodon of specific tRNAs, particularly in Gram-negative bacteria. This guide will delve into the discovery, intricate biosynthetic pathway, and critical biological functions of mcmo⁵U, with a particular emphasis on its role in maintaining translational fidelity.
The content herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of RNA modifications in biological systems. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited experiments, and mandatory visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz.
Discovery and Biological Significance
Discovered as a post-transcriptional modification at the wobble position (position 34) of the tRNA anticodon, 5-methoxycarbonylmethoxyuridine (mcmo⁵U) plays a pivotal role in the accurate decoding of the genetic code during protein synthesis.[1] Found in several tRNAs from Gram-negative bacteria like Escherichia coli, mcmo⁵U, along with its precursor 5-carboxymethoxyuridine (cmo⁵U), facilitates non-Watson-Crick base pairing with guanosine (B1672433) and pyrimidine (B1678525) residues at the third position of codons. This expanded decoding capability is crucial for the efficient translation of a variety of proteins.[1]
The terminal methylation that converts cmo⁵U to mcmo⁵U has been shown to be critical for preventing +1 frameshift errors during the decoding of specific codons, thereby ensuring the synthesis of correct, functional proteins.[1] Mass spectrometric analyses have identified mcmo⁵U as a major modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4 in E. coli.[1] Interestingly, the frequency of this terminal methylation is not static; it increases as bacterial cells transition from the early logarithmic growth phase to the stationary phase, suggesting a regulatory role in response to changing cellular conditions.[1]
The Biosynthetic Pathway of 5-methoxycarbonylmethoxyuridine (mcmo⁵U)
The formation of mcmo⁵U is a multi-step enzymatic process that begins with a uridine residue at position 34 of the tRNA. The pathway involves a series of post-transcriptional modifications catalyzed by specific enzymes.
The initial step in Gram-negative bacteria is the hydroxylation of Uridine at the C5 position to form 5-hydroxyuridine (ho⁵U), a reaction catalyzed by the enzyme TrhO or TrhP. Subsequently, the enzymes CmoA and CmoB work in concert to convert ho⁵U to 5-carboxymethoxyuridine (cmo⁵U). CmoA synthesizes a unique carboxylated S-adenosyl-L-methionine (cxSAM) derivative, which then serves as a substrate for CmoB to carboxymethylate ho⁵U. The final step is the methylation of the carboxyl group of cmo⁵U to form mcmo⁵U. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase CmoM, which was previously known as SmtA.[1]
Quantitative Data Summary
The distribution and abundance of mcmo⁵U and its precursor cmo⁵U have been quantified in various tRNA species in E. coli. The following tables summarize these findings.
Table 1: Distribution of cmo⁵U and mcmo⁵U in E. coli tRNAs
| tRNA Species | Wobble Modification |
| tRNAAla1 | mcmo⁵U (major) |
| tRNASer1 | mcmo⁵U (major) |
| tRNAPro3 | mcmo⁵U (major) |
| tRNAThr4 | mcmo⁵U (major) |
| tRNALeu3 | cmo⁵U (primary) |
| tRNAVal1 | cmo⁵U (primary) |
| Data sourced from mass spectrometric analyses of individual tRNAs.[1] |
Table 2: Growth Phase-Dependent Methylation of cmo⁵U in E. coli tRNAPro3
| Growth Phase | Terminal Methylation Frequency of mcmo⁵U |
| Early Log Phase | ~30% |
| Late Log Phase | Nearly 100% |
| Stationary Phase | Nearly 100% |
| Data indicates a dynamic regulation of mcmo⁵U formation.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of 5-methoxycarbonylmethoxyuridine.
Analysis of tRNA Nucleosides by LC-MS/MS
This protocol outlines the general steps for the isolation, digestion, and analysis of tRNA to identify and quantify modified nucleosides like mcmo⁵U.
Materials:
-
E. coli cell pellet
-
Total RNA extraction kit
-
Polyacrylamide gels for electrophoresis (PAGE) or tRNA affinity chromatography matrix
-
Nuclease P1
-
Bacterial alkaline phosphatase or calf intestinal phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
A tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system
Procedure:
-
tRNA Isolation:
-
Extract total RNA from E. coli cells grown to the desired phase (e.g., early log, stationary).
-
Isolate the tRNA fraction from the total RNA. This can be achieved by size-selection using polyacrylamide gel electrophoresis (PAGE) or through affinity chromatography methods that specifically bind tRNA.[2][3][]
-
-
Enzymatic Digestion to Nucleosides:
-
To 1-5 µg of purified tRNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.
-
Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate for another 2 hours at 37°C to dephosphorylate the nucleotides into nucleosides.[3]
-
-
LC-MS/MS Analysis:
-
Inject the resulting nucleoside mixture into an HPLC system equipped with a C18 reversed-phase column.
-
Separate the nucleosides using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the targeted detection and quantification of known modified nucleosides, including cmo⁵U (m/z 319) and mcmo⁵U (m/z 333).[1][5]
-
-
Data Analysis:
-
Identify nucleosides based on their retention times and specific mass transitions (parent ion to fragment ion).
-
Quantify the relative abundance of each modified nucleoside by integrating the area under the peak in the extracted ion chromatogram. Normalize these values to the quantity of a canonical nucleoside (e.g., Adenosine) to account for variations in sample loading.
-
In Vitro Reconstitution of mcmo⁵U Formation
This protocol describes the enzymatic synthesis of mcmo⁵U from its precursor cmo⁵U-containing tRNA using the purified CmoM (SmtA) enzyme.
Materials:
-
Purified cmo⁵U-containing tRNA (e.g., tRNASer1 isolated from a ΔcmoM strain)
-
Purified recombinant CmoM (SmtA) enzyme
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
Procedure:
-
Expression and Purification of CmoM (SmtA):
-
Clone the cmoM (smtA) gene into an expression vector (e.g., pGEX or pET series).
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant CmoM protein using affinity chromatography (e.g., GST-tag or His-tag purification).
-
-
In Vitro Methylation Assay:
-
Set up the reaction mixture containing the purified cmo⁵U-tRNA substrate, purified CmoM enzyme, and SAM in the reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
As a negative control, set up a reaction without the CmoM enzyme or without SAM.
-
-
Analysis of the Reaction Product:
-
Isolate the tRNA from the reaction mixture (e.g., by phenol-chloroform extraction and ethanol (B145695) precipitation).
-
Analyze the modification status of the tRNA by LC-MS/MS as described in the previous protocol to confirm the conversion of cmo⁵U to mcmo⁵U.
-
Luciferase Reporter Assay for Frameshift Analysis
This assay is used to assess the in vivo function of mcmo⁵U in maintaining the translational reading frame.
Materials:
-
E. coli strains (e.g., wild-type and ΔcmoM)
-
A dual-luciferase reporter plasmid containing a test sequence prone to +1 frameshifting upstream of a luciferase gene. The expression of a second luciferase from the same plasmid can be used for normalization.
-
Luciferase assay reagents
Procedure:
-
Construction of the Reporter Plasmid:
-
Design a reporter construct where the expression of a luciferase gene is dependent on a +1 frameshift event within a specific upstream sequence (e.g., a slippery sequence). The efficiency of the frameshift will be influenced by the decoding accuracy of the tRNA that reads this sequence.
-
-
Transformation and Cell Culture:
-
Transform the reporter plasmid into both wild-type and ΔcmoME. coli strains.
-
Grow the transformed cells under standard conditions to mid-log phase.
-
-
Luciferase Assay:
-
Data Analysis:
-
Calculate the ratio of the frameshift-dependent luciferase activity to the normalization luciferase activity for each strain.
-
Compare the frameshift ratios between the wild-type and ΔcmoM strains. A higher ratio in the ΔcmoM strain would indicate an increased rate of frameshifting in the absence of mcmo⁵U.
-
Conclusion
5-methoxycarbonylmethoxyuridine (mcmo⁵U) is a vital tRNA modification in Gram-negative bacteria that underscores the importance of the epitranscriptome in regulating fundamental cellular processes. Its intricate, multi-enzyme biosynthetic pathway and its crucial role in maintaining translational fidelity highlight it as a potential target for novel antimicrobial drug development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of mcmo⁵U and other modified nucleosides, paving the way for new discoveries in RNA biology and therapeutic intervention.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 3. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 6. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Assay System Protocol [promega.com]
- 8. thesciencenotes.com [thesciencenotes.com]
5-Methoxymethyl-2'-deoxyuridine: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Notable Nucleoside Analogue
This technical guide provides a comprehensive overview of 5-Methoxymethyl-2'-deoxyuridine (B1208862) (MMdU), a synthetic pyrimidine (B1678525) nucleoside analogue. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, virology, and drug development. It details the compound's chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antiviral effects.
Chemical Structure and Properties
5-Methoxymethyl-2'-deoxyuridine is a derivative of deoxyuridine, characterized by the presence of a methoxymethyl group at the 5-position of the uracil (B121893) base. This modification significantly influences its biological activity.
Table 1: Chemical Identifiers and Properties of 5-Methoxymethyl-2'-deoxyuridine
| Property | Value | Reference |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione | [1] |
| Synonyms | MMUdR, 2'-deoxy-5-methoxymethyluridine, 5-Methoxymethyl-desoxy-uridin | [2][3] |
| CAS Number | 5116-22-3 | [2] |
| Molecular Formula | C11H16N2O6 | [2] |
| Molecular Weight | 272.25 g/mol | [3] |
| Melting Point | 120-124°C | [3] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
| Density | 1.427 g/cm³ | [2] |
| LogP | -1.67630 | [2] |
| Canonical SMILES | COCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | [2] |
| InChIKey | RSMISTTWWXJOOG-DJLDLDEBSA-N | [1] |
Synthesis of 5-Methoxymethyl-2'-deoxyuridine
A multi-step synthesis for 5-Methoxymethyl-2'-deoxyuridine has been reported, starting from 3',5'-O-di(tert-butyldimethylsilyl)thymidine.[2]
Experimental Protocol: Synthesis from 3',5'-O-di(tert-butyldimethylsilyl)thymidine
This synthesis involves three main steps: bromination, methoxylation, and deprotection.
-
Step 1: Bromination
-
Reactants: 3',5'-O-di(tert-butyldimethylsilyl)thymidine, N-bromosuccinimide (NBS), and 2,2'-azobis(isobutyronitrile) (AIBN).
-
Solvent: Benzene (B151609).
-
Procedure: A mixture of 3',5'-O-di(tert-butyldimethylsilyl)thymidine, NBS, and a catalytic amount of AIBN in benzene is heated to 80°C for approximately 40 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the brominated intermediate.
-
-
Step 2: Methoxylation
-
Reactant: The brominated intermediate from Step 1 and sodium methoxide (B1231860) (NaOMe).
-
Procedure: The brominated compound is treated with sodium methoxide in a suitable solvent. The reaction is allowed to proceed for 2 hours. This step results in the substitution of the bromo group with a methoxy (B1213986) group, yielding 3',5'-bis(O-tert-butyldimethylsilyl)-2'-deoxy-5-(methoxymethyl)uridine. The reported yield for this step is 61%.[2]
-
-
Step 3: Deprotection
-
Reactants: 3',5'-bis(O-tert-butyldimethylsilyl)-2'-deoxy-5-(methoxymethyl)uridine, triethylamine (B128534) tris(hydrogen fluoride) (Et3N•3HF), and pyridine.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: The silyl-protected intermediate is dissolved in THF containing pyridine. Et3N•3HF is added, and the reaction mixture is stirred at 20°C for 16 hours. This step removes the tert-butyldimethylsilyl protecting groups from the 3' and 5' hydroxyl positions of the deoxyribose sugar. The final product, 5-Methoxymethyl-2'-deoxyuridine, is then purified. The reported yield for this final step is 78%.[2]
-
Biological Activity and Mechanism of Action
The primary biological activity of 5-Methoxymethyl-2'-deoxyuridine is its antiviral effect, particularly against Herpes Simplex Virus type 1 (HSV-1).[4] It has been shown to be less effective against other herpesviruses such as equine rhinopneumonitis virus, murine cytomegalovirus, and feline rhinopneumonitis virus, as well as vaccinia virus.[4] The compound has also been used in studies investigating in vitro antimycobacterial activity.[2]
Antiviral Activity
Table 2: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine against HSV-1
| Parameter | Value | Reference |
| Inhibitory Concentration (HSV-1) | 2 to 4 µg/ml | [4] |
| Antiviral Index | >250 | [4] |
The antiviral index is a measure of the selectivity of the drug, defined as the ratio of the minimum toxic concentration to the 50% effective concentration (EC50). An index greater than 250 indicates a high degree of selectivity for viral replication over host cell functions.[4]
Mechanism of Action: Selective Phosphorylation by Viral Kinase
The antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine is dependent on its selective phosphorylation by the herpes simplex virus-induced deoxythymidine kinase.[5] In HSV-infected cells, the viral kinase efficiently converts MMdU to its monophosphate form. This is the crucial first step for its subsequent conversion to the active triphosphate metabolite, which can then interfere with viral DNA synthesis. In contrast, the host cell's thymidine (B127349) kinase does not efficiently phosphorylate MMdU, which accounts for the drug's low toxicity to uninfected cells.[5]
The structural conformation of the sugar moiety is critical for this selective phosphorylation. The epimer, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which differs in the stereochemistry of the sugar, is not a substrate for the viral kinase and consequently lacks antiviral activity.[5] This highlights the importance of the precise geometry between the 5'-CH2OH and 3'-OH groups of the furanose ring for efficient phosphorylation.[5]
An enhanced antiviral effect is observed when 5-Methoxymethyl-2'-deoxyuridine is combined with other antiviral agents like 5-iododeoxyuridine (IUdR), adenine (B156593) arabinoside (Ara-A), or cytosine arabinoside (Ara-C), suggesting a different mechanism of action compared to these drugs.[4]
Caption: Proposed antiviral mechanism of 5-Methoxymethyl-2'-deoxyuridine.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the in vitro efficacy of an antiviral compound.
-
Cell Culture: Monolayers of a susceptible host cell line (e.g., Vero cells) are grown in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of Herpes Simplex Virus.
-
Compound Treatment: After a virus adsorption period, the culture medium is removed and replaced with fresh medium containing serial dilutions of 5-Methoxymethyl-2'-deoxyuridine.
-
Incubation: The plates are incubated to allow for virus replication and plaque formation.
-
Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques (zones of cell death).
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined and expressed as the EC50 value.[4]
Conclusion
5-Methoxymethyl-2'-deoxyuridine is a pyrimidine nucleoside analogue with potent and selective antiviral activity against Herpes Simplex Virus type 1. Its mechanism of action, involving selective phosphorylation by the viral thymidine kinase, makes it a compound of interest for antiviral research. Further studies are warranted to explore its full therapeutic potential, including its reported antimycobacterial activity and its efficacy in combination therapies. This guide provides a foundational understanding of its chemical and biological properties to aid in future research and development endeavors.
References
- 1. PubChemLite - 5-methoxymethyl-2'-deoxyuridine (C11H16N2O6) [pubchemlite.lcsb.uni.lu]
- 2. 5-Methoxymethyl-2'-deoxyuridine|lookchem [lookchem.com]
- 3. 5-METHOXYMETHYL-2'-DEOXYURIDINE | 5116-22-3 [chemicalbook.com]
- 4. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxymethyluridine: A Technical Guide to its Natural Occurrence and Analysis
Abstract: This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for 5-methoxyuridine (B57755) (mo5U), a post-transcriptional RNA modification. It is intended for researchers, scientists, and professionals in the fields of molecular biology, biochemistry, and drug development. This document clarifies the prevalent nomenclature, details the distribution of mo5U and its derivatives across different domains of life, presents quantitative data, and offers detailed protocols for its detection and quantification.
Introduction
Post-transcriptional modifications of RNA are critical for regulating gene expression and ensuring the fidelity of protein synthesis. Among the more than 170 known RNA modifications, those occurring at the wobble position (position 34) of the transfer RNA (tRNA) anticodon are particularly important for decoding messenger RNA (mRNA).
This guide focuses on 5-methoxyuridine (mo5U) , a modification found at the wobble position of certain tRNAs. It is important to note that the term "5-Methoxymethyluridine," as specified in the topic request, is not the standard nomenclature for this naturally occurring nucleoside. The chemically accurate and commonly accepted term is 5-methoxyuridine (mo5U). This guide will proceed using the standard nomenclature. We will also discuss the closely related derivative, 5-carboxymethoxyuridine (cmo5U) , which shares a common biosynthetic precursor.
These modifications play a crucial role in expanding the decoding capacity of tRNAs, allowing them to recognize multiple codons and thereby enhancing the efficiency and fidelity of translation.[1][2] Understanding the distribution and biosynthesis of mo5U is essential for research into bacterial translation mechanisms and can inform the development of novel antimicrobial agents.
Natural Occurrence of 5-Methoxyuridine
The presence of 5-methoxyuridine and its derivatives is predominantly a feature of the bacterial domain. There is currently no significant evidence of its natural occurrence in the tRNAs of archaea or eukaryotes.
Bacteria
In bacteria, derivatives of 5-hydroxyuridine (B57132) (the precursor to mo5U and cmo5U) are found at the wobble position to help decode family box codons (codons where the first two nucleotides specify the amino acid, regardless of the third).[2][3] The specific modification present differs between Gram-positive and Gram-negative bacteria.
-
Gram-positive Bacteria: These organisms, such as Bacillus subtilis, feature 5-methoxyuridine (mo5U) . It has been identified in the anticodons of tRNAAla, tRNAThr, and tRNAVal.[4]
-
Gram-negative Bacteria: These organisms, including Escherichia coli and Salmonella enterica, utilize 5-carboxymethoxyuridine (cmo5U) and its methyl ester derivative, 5-methoxycarbonylmethoxyuridine (mcmo5U) .[2][3] These modifications are found in tRNAs specific for Ala, Ser, Pro, Thr, Leu, and Val.[2]
Archaea and Eukaryotes
Current evidence suggests that 5-methoxyuridine is not a naturally occurring modification in archaeal or eukaryotic tRNAs. While both domains feature a wide array of tRNA modifications, including at the wobble position, they utilize different chemical strategies to optimize codon recognition. For instance, in eukaryotes, the wobble uridine (B1682114) of certain tRNAs is modified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a more complex derivative that serves a similar function in ensuring proper mRNA decoding.[5][6]
Quantitative Analysis
Quantifying the levels of mo5U and its derivatives provides insight into the regulation of translation. The abundance of these modifications can vary between different tRNA isoacceptors and can be influenced by cellular growth conditions.
| Organism | Domain | Modification | RNA Type & Position | Quantitative Data | Reference |
| Bacillus subtilis | Bacteria | 5-methoxyuridine (mo5U) | tRNAAla, tRNAThr, tRNAVal (Wobble, U34) | Constitutes ~25% of total tRNA wobble modifications. | [7] |
| Escherichia coli | Bacteria | 5-carboxymethoxyuridine (cmo5U) | tRNALeu3, tRNAVal1 (Wobble, U34) | Primarily contains cmo5U. | [2] |
| Escherichia coli | Bacteria | 5-methoxycarbonylmethoxyuridine (mcmo5U) | tRNAAla1, tRNASer1, tRNAPro3, tRNAThr4 (Wobble, U34) | Major modification in these tRNAs. For tRNAPro3, mcmo5U frequency is growth-phase dependent, increasing from ~30% in early-log phase to nearly 100% in stationary phase. | [2][8] |
Biosynthesis Pathway
The biosynthesis of both mo5U and cmo5U proceeds through a common intermediate, 5-hydroxyuridine (ho5U), which is formed by the hydroxylation of the uridine at position 34 of the tRNA.[3][4] The pathway then diverges depending on the bacterial lineage.
-
In Gram-positive bacteria , the enzyme TrmR, a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the methylation of the 5-hydroxyl group of ho5U to form mo5U .[3][7]
-
In Gram-negative bacteria , a two-enzyme pathway is used. First, CmoA synthesizes a unique carboxymethyl donor molecule called carboxy-S-adenosyl-L-methionine (cxSAM). Subsequently, the enzyme CmoB transfers the carboxymethyl group from cxSAM to the 5-hydroxyl group of ho5U to form cmo5U .[3][7]
Experimental Methodologies
Accurate detection and quantification of mo5U require sensitive analytical techniques. The two primary methods employed are liquid chromatography-mass spectrometry (LC-MS/MS) and nanopore direct RNA sequencing.
Protocol 1: Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the absolute quantification of RNA modifications. The method involves enzymatic digestion of RNA into single nucleosides, which are then separated, identified, and quantified based on their mass-to-charge ratios.[9][10]
Detailed Methodology:
-
tRNA Isolation: Isolate total RNA from the target organism. Purify the tRNA fraction, typically using anion-exchange chromatography or size-exclusion methods.
-
Enzymatic Digestion:
-
Digest approximately 1-5 µg of purified tRNA to single nucleosides.
-
Incubate the tRNA sample at 37°C for at least 2 hours in a digestion buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) with a cocktail of enzymes:
-
Nuclease P1 (to cleave phosphodiester bonds).
-
Bacterial Alkaline Phosphatase (to remove the 5'-phosphate).
-
-
Terminate the reaction by filtration or addition of an organic solvent.
-
-
Chromatographic Separation:
-
Inject the nucleoside digest into a reverse-phase HPLC system (e.g., a C18 column).
-
Separate the nucleosides using a gradient of mobile phases, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Dynamic Multiple Reaction Monitoring (DMRM) for detection. This involves programming the instrument to monitor specific precursor-to-product ion transitions for each canonical and modified nucleoside at its expected retention time.
-
For mo5U : Monitor the transition of the protonated molecule [M+H]+ (m/z 275.1) to its characteristic product ion, which corresponds to the 5-methoxyuracil (B140863) base (m/z 143.0).
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure mo5U nucleoside standard.
-
Calculate the quantity of mo5U in the sample by comparing its peak area to the standard curve. Normalize this value to the quantity of a canonical nucleoside (e.g., guanosine) to determine its relative abundance.
-
Protocol 2: Detection using Nanopore Direct RNA Sequencing
Recent advances in nanopore sequencing allow for the direct analysis of native RNA molecules, bypassing the need for reverse transcription. Modifications on the RNA strand cause subtle changes in the ionic current as the molecule passes through the nanopore. These changes can be detected and used to identify modifications at single-read resolution using machine learning models. The NanoML-5moU framework is a published workflow for this purpose.[11]
Detailed Methodology:
-
Library Preparation:
-
Isolate total RNA from the organism of interest.
-
Prepare a direct RNA sequencing library using a commercial kit (e.g., Oxford Nanopore Technologies SQK-RNA002). This involves ligating a sequencing adapter to the 3' end of the native RNA molecules.
-
-
Nanopore Sequencing:
-
Load the prepared library onto a nanopore flow cell (e.g., FLO-MIN106) and run the sequencing experiment.
-
Collect the raw signal data in FAST5 format.
-
-
Data Pre-processing (Computational):
-
Basecalling: Convert the raw ionic current signal (FAST5) into RNA sequences (FASTQ) using a basecaller like Guppy.
-
Alignment: Align the basecalled reads to a reference transcriptome using a nanopore-aware aligner such as minimap2.
-
Re-squiggling: Use the Tombo software package to map the raw signal from the FAST5 files to the reference sequence based on the alignment results. This step is crucial for assigning signal segments to specific k-mers in the sequence.
-
-
Feature Extraction:
-
For each k-mer (typically 5-mer) centered on a uridine, extract key features from the raw signal data. These features include the mean, median, and standard deviation of the current intensity, as well as the dwell time (the time the k-mer spends in the pore).
-
-
Machine Learning-based Detection:
-
Input the extracted feature matrix into a pre-trained machine learning model (e.g., XGBoost, as used in NanoML-5moU).
-
The model, trained on data from unmodified and 100% modified transcripts, classifies each uridine-containing k-mer as either modified (mo5U) or unmodified.
-
-
Quantification:
-
Calculate the modification frequency for any given site by dividing the number of reads classified as modified by the total number of reads covering that site.
-
Conclusion
5-methoxyuridine (mo5U) and its related derivative, 5-carboxymethoxyuridine (cmo5U), are key post-transcriptional modifications located at the wobble position of tRNAs in Gram-positive and Gram-negative bacteria, respectively. These modifications are crucial for expanding codon recognition and ensuring translational fidelity. The biosynthesis of these molecules from a common 5-hydroxyuridine precursor highlights a divergent evolutionary strategy in bacteria for optimizing their translational machinery. While mo5U appears to be absent in archaea and eukaryotes, its study in bacteria remains a vital area of research. The analytical workflows detailed in this guide, particularly LC-MS/MS for accurate quantification and nanopore sequencing for high-throughput, single-molecule analysis, provide powerful tools for researchers to further investigate the role of this important RNA modification.
References
- 1. tRNA wobble uridine modification | SGD [yeastgenome.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wobble uridine modifications–a reason to live, a reason to die?! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modomics - A Database of RNA Modifications [genesilico.pl]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. GitHub - JiayiLi21/NanoML-5moU: NanoML-5moU: A Machine Learning framework to detect 5mou modification in IVT direct RNA sequencing data [github.com]
The Pivotal Role of 5-Methoxymethyluridine (mcm5U) in Ribosome Translocation and Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the post-transcriptional tRNA modification, 5-methoxymethyluridine (mcm5U), in maintaining translational fidelity and efficiency. Located at the wobble position (U34) of specific tRNAs, mcm5U is essential for accurate codon recognition, ribosome translocation, and the overall integrity of the proteome. Deficiencies in this modification have been linked to a range of cellular dysfunctions, including protein aggregation, increased frameshifting, and neurological defects, highlighting its importance in cellular health and disease.
The Function of this compound in Translational Control
This compound is a crucial modification that ensures the proper decoding of messenger RNA (mRNA) during protein synthesis. It is primarily found in tRNAs that read codons with A or G in the third position. The presence of the mcm5 group enhances the ability of the uridine (B1682114) at the wobble position to form stable base pairs with both adenosine (B11128) and guanosine, thereby promoting efficient and accurate translation of codons such as those for glutamine (CAA/CAG) and lysine (B10760008) (AAA/AAG)[1][2].
The absence of mcm5U, often resulting from mutations in the Elongator complex (e.g., in elp3Δ mutants), leads to a significant increase in ribosome pausing at these specific codons. This pausing can decrease the overall rate of protein synthesis and increase the propensity for translational errors, such as frameshifting[3].
Quantitative Effects of mcm5U Deficiency on Translation
The deficiency of mcm5U, often studied in the context of the combined loss of the 2-thiouridine (B16713) (s2U) modification (mcm5s2U), has profound quantitative effects on the translatome. Ribosome profiling studies in yeast have provided valuable insights into these changes.
Table 1: Changes in Ribosome Occupancy at Specific Codons in mcm5s2U-Deficient Yeast
| Codon | Amino Acid | Fold Change in Ribosome Occupancy (Mutant vs. Wild-Type) | Reference |
| CAA | Glutamine | Increased | [1][2] |
| AAA | Lysine | Increased | [1][2] |
| GAA | Glutamic Acid | No significant change | [1] |
Note: The data primarily reflects the combined loss of mcm5U and s2U. Further research is needed to isolate the quantitative effects of mcm5U deficiency alone.
Table 2: Global Proteomic Changes in Elongator Mutants (elp3Δ)
| Protein Group | Regulation in elp3Δ | Functional Enrichment | Reference |
| Ribosomal Proteins | Down-regulated | Translation | [4] |
| Chaperones/Heat Shock Proteins | Up-regulated | Protein Folding, Stress Response | [4] |
| Amino Acid Biosynthesis Enzymes | Up-regulated | Metabolism | [3] |
These quantitative changes underscore the role of mcm5U in maintaining proteome homeostasis. The downregulation of ribosomal proteins suggests a global reduction in translational capacity, while the upregulation of chaperones indicates a response to protein misfolding and aggregation stress.
Signaling Pathways and Experimental Workflows
The synthesis of mcm5U is a complex, multi-step process that is integrated with cellular signaling pathways, notably the Target of Rapamycin (TOR) and General Amino Acid Control (GCN4) pathways. These pathways regulate cell growth and stress responses, and their connection to tRNA modifications highlights a mechanism for coordinating protein synthesis with the cell's metabolic state.
Biosynthesis of this compound
The formation of mcm5U begins with the Elongator complex, a highly conserved multi-subunit complex that adds a carboxymethyl group to the uridine at position 34. This intermediate is then methylated by the Trm9/Trm112 methyltransferase complex to form mcm5U[5][6].
Interaction with TOR and GCN4 Signaling
Defects in mcm5U synthesis, such as in Elongator mutants, have been shown to interfere with TOR signaling, leading to hypersensitivity to rapamycin[4][7]. This suggests that proper tRNA modification status is crucial for the TOR pathway's ability to regulate cell growth in response to nutrient availability. Furthermore, the accumulation of uncharged tRNAs due to inefficient translation in mcm5U-deficient cells can activate the GCN2 kinase, which in turn leads to the translational upregulation of the transcription factor GCN4[8][9][10]. GCN4 then activates the transcription of genes involved in amino acid biosynthesis to counteract the perceived starvation.
Experimental Workflow for Ribosome Profiling
Ribosome profiling is a powerful technique to quantitatively assess the effects of mcm5U deficiency on translation at a genome-wide scale. The general workflow involves the following key steps:
Detailed Experimental Protocols
Ribosome Profiling in Yeast (Adapted from[11][12])
This protocol outlines the key steps for performing ribosome profiling on wild-type and elp3Δ yeast strains to assess changes in codon occupancy and ribosome density.
1. Cell Culture and Harvest:
-
Grow wild-type (e.g., BY4741) and elp3Δ yeast strains in appropriate media (e.g., YPD) to mid-log phase (OD600 ≈ 0.6).
-
Treat cultures with cycloheximide (B1669411) (100 µg/mL) for 5 minutes to arrest translating ribosomes.
-
Harvest cells by rapid filtration and flash-freeze in liquid nitrogen.
2. Cell Lysis and Ribosome Isolation:
-
Lyse frozen cell pellets by cryogenic grinding in the presence of lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/mL cycloheximide, 1% Triton X-100).
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a sucrose (B13894) density gradient (e.g., 10-50%) and centrifuge to separate monosomes from polysomes and other cellular components.
-
Fractionate the gradient and collect the monosome peak.
3. Nuclease Footprinting and RPF Purification:
-
Treat the isolated monosomes with RNase I to digest mRNA not protected by ribosomes.
-
Stop the digestion with a ribonuclease inhibitor.
-
Purify the ribosome-protected fragments (RPFs) by size selection (e.g., using a denaturing polyacrylamide gel to isolate ~28-30 nt fragments).
4. Library Preparation and Sequencing:
-
Ligate adapters to the 3' end of the purified RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification.
-
Purify the PCR products and submit for high-throughput sequencing.
5. Data Analysis:
-
Remove adapter sequences and filter for high-quality reads.
-
Align reads to the yeast genome.
-
Calculate ribosome density and codon occupancy for each gene, normalizing for mRNA abundance (determined by parallel RNA-seq).
-
Compare the data from wild-type and elp3Δ strains to identify significant changes.
LC-MS/MS for Quantitative Analysis of mcm5U (Adapted from[13][14][15])
This protocol describes the quantification of mcm5U in total tRNA isolated from yeast.
1. tRNA Isolation:
-
Grow yeast cultures and harvest cells as described for ribosome profiling.
-
Extract total RNA using a hot acid-phenol method.
-
Purify tRNA from the total RNA pool using anion-exchange chromatography or a commercial kit.
2. tRNA Hydrolysis:
-
Digest the purified tRNA to nucleosides using a mixture of nucleases (e.g., Nuclease P1 and bacterial alkaline phosphatase).
3. LC-MS/MS Analysis:
-
Separate the nucleosides by reversed-phase high-performance liquid chromatography (HPLC).
-
Analyze the eluate by tandem mass spectrometry (MS/MS) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Identify and quantify mcm5U based on its specific retention time and mass-to-charge ratio transitions.
-
Normalize the mcm5U signal to the signal of a stable, unmodified nucleoside (e.g., adenosine) to compare levels between samples.
Dual-Luciferase Reporter Assay for Frameshifting (Adapted from[15][16][17])
This assay can be used to measure the efficiency of ribosomal frameshifting in wild-type and elp3Δ yeast strains.
1. Plasmid Construction:
-
Construct a dual-luciferase reporter plasmid containing a Renilla luciferase gene followed by a specific "slippery site" sequence known to induce frameshifting, and then a firefly luciferase gene in the -1 or +1 reading frame relative to the Renilla gene.
-
A control plasmid with both luciferases in the same reading frame should also be constructed.
2. Yeast Transformation and Culture:
-
Transform wild-type and elp3Δ yeast with the reporter and control plasmids.
-
Grow transformants in selective media to mid-log phase.
3. Cell Lysis and Luciferase Assay:
-
Harvest cells and prepare cell lysates.
-
Measure the activity of both Renilla and firefly luciferases sequentially from the same lysate using a dual-luciferase assay kit.
4. Calculation of Frameshift Efficiency:
-
Calculate the ratio of firefly to Renilla luciferase activity for both the reporter and control constructs.
-
The frameshift efficiency is determined by the ratio of (Firefly/Renilla)reporter / (Firefly/Renilla)control.
Conclusion
This compound is a vital tRNA modification that plays a multifaceted role in ensuring the efficiency and fidelity of protein synthesis. Its absence leads to ribosome stalling, increased translational errors, and the activation of cellular stress response pathways. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of mcm5U-mediated translational control and to explore its potential as a therapeutic target in diseases associated with translational dysregulation. Further research focusing on the specific quantitative effects of mcm5U deficiency and its detailed interplay with cellular signaling networks will be crucial for a complete understanding of its biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribosome profiling analysis of eEF3-depleted Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GCN4 amino acid starvation-responsive transcription factor GCN4 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis reveals posttranslational responses to aneuploidy in yeast | eLife [elifesciences.org]
- 5. Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 mutant suggests an additional step in the synthesis of mcm(5)U and mcm(5)S(2)U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative proteomic analysis of yeast DNA replication proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Epitranscriptomic Mark 5-Methoxymethyluridine (mcm5U)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Methoxymethyluridine (mcm5U)
This compound (mcm5U) is a post-transcriptional modification found in transfer RNA (tRNA), specifically at the wobble position (U34) of the anticodon. This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation. The presence of mcm5U, often in concert with other modifications like 2-thiouridine (B16713) (s²U), helps to stabilize the codon-anticodon interaction, prevent frameshifting errors, and facilitate the accurate decoding of specific codons.[1][2]
The biosynthesis of mcm5U is a complex, multi-step enzymatic process. It begins with the formation of a 5-carboxymethyluridine (B57136) (cm⁵U) intermediate by the Elongator complex, a highly conserved six-subunit protein complex (Elp1-6). Subsequently, the Trm9/Trm112 methyltransferase complex in yeast, or its human homolog ALKBH8/TRM112, catalyzes the final methylation step to produce mcm5U.[3][4][5] Dysregulation of this pathway and the resulting alteration in mcm5U levels have been implicated in various human diseases, including neurological disorders and cancer, making it a molecule of significant interest for both basic research and therapeutic development.[6][7]
This technical guide provides a comprehensive overview of mcm5U, including its biosynthesis, biological functions, and association with disease. It also offers detailed experimental protocols for the detection and quantification of this important epitranscriptomic mark.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₆N₂O₇
-
Molecular Weight: 288.26 g/mol
-
PubChem CID: 1265899[7]
The structure consists of a uridine (B1682114) base modified at the C5 position with a methoxymethyl group (-CH₂OCH₃). This modification adds bulk and alters the electronic properties of the uridine base, influencing its base-pairing capabilities.
Biosynthesis of this compound
The formation of mcm5U is a highly regulated two-step process involving two key protein complexes: the Elongator complex and the Trm9/ALKBH8 methyltransferase complex.
Signaling Pathway
References
- 1. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Trm9- and ALKBH8-like proteins in the formation of modified wobble uridines in Arabidopsis tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
5-Methoxymethyluridine's impact on RNA structure and function.
An In-depth Technical Guide on the Impact of 5-Methoxymethyluridine and its Derivatives on RNA Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Post-transcriptional modifications of RNA are critical for regulating its structure and function. Among the over 170 known modifications, those occurring at the wobble position (position 34) of the transfer RNA (tRNA) anticodon are particularly crucial for accurate and efficient protein synthesis. This technical guide focuses on 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and its thiolated derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), detailing their impact on RNA structure, their role in codon recognition and translational fidelity, and the enzymatic pathways responsible for their biosynthesis. This document provides a comprehensive overview of the current understanding of these modifications, including quantitative data on their functional effects, detailed experimental protocols for their study, and visualizations of the key pathways and concepts.
Introduction to Wobble Uridine (B1682114) Modifications
The wobble hypothesis, proposed by Francis Crick, explains how a single tRNA species can recognize multiple synonymous codons for the same amino acid. This flexibility is largely mediated by modifications to the nucleoside at the first position of the anticodon (the wobble position). Uridine at this position is almost universally modified. These modifications range from simple methylations to complex additions of amino acid-like moieties. The specific modification dictates the tRNA's decoding properties, influencing codon-anticodon pairing and overall translational efficiency and fidelity.
The 5-Methoxycarbonylmethyluridine (mcm5U) Family of Modifications
In eukaryotes, a key group of wobble uridine modifications includes 5-methoxycarbonylmethyluridine (mcm5U) and its 2-thiolated form, 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). These modifications are found in the tRNAs responsible for decoding codons with the pattern NNR (where N is any nucleotide and R is a purine), specifically for amino acids such as Glutamic acid (GAA/GAG), Glutamine (CAA/CAG), and Lysine (AAA/AAG).[1][2]
Impact on RNA Structure
The addition of the mcm5 and s2 moieties to the uridine at the wobble position has significant structural consequences for the tRNA anticodon loop.
-
Conformational Rigidity: The 2-thio group of mcm5s2U is a major structural determinant. It induces a rigid C3'-endo ribose pucker conformation.[1][3] This conformational rigidity is crucial for stabilizing the anticodon loop and ensuring proper presentation of the anticodon for codon recognition in the ribosomal A-site.
-
Base Pairing: The C5-substituent of mcm5U modifications plays a critical role in stabilizing U-G wobble pairing.[3] This stabilization is essential for the efficient decoding of G-ending codons.
Impact on RNA Function
The structural changes induced by mcm5U and mcm5s2U directly translate to profound effects on tRNA function during protein synthesis.
-
Enhanced Codon Recognition: These modifications are critical for the proper decoding of NNR codons.[1][4] The stabilized anticodon loop and the specific chemical properties of the modified base ensure accurate and efficient pairing with both A- and G-ending codons.
-
Prevention of Frameshifting: The presence of the mcm5 and s2 side groups at wobble uridines is important for maintaining the correct reading frame during translation.[5][6] A deficiency in these modifications leads to increased rates of +1 frameshifting.[6]
-
Translational Efficiency: The efficiency of protein synthesis is significantly impacted by these modifications. Hypomodified tRNAs, lacking mcm5s2U, lead to reduced translation of mRNAs enriched in their cognate codons.[7]
Quantitative Data on the Functional Impact of mcm5U Modifications
The following tables summarize the quantitative effects of mcm5U and its derivatives on translational processes as reported in the literature.
| Modification Status | Reporter System | Codon | Effect on +1 Frameshifting | Reference |
| Wild-type (mcm5U present) | Luciferase Reporter | AGA (Arg) | Baseline | [6] |
| elp3Δ (mcm5 group absent) | Luciferase Reporter | AGA (Arg) | Significantly increased | [6] |
| Wild-type (mcm5s2U present) | Luciferase Reporter | AAA (Lys) | Baseline | [6] |
| elp3Δ (mcm5 group absent) | Luciferase Reporter | AAA (Lys) | Significantly increased | [6] |
| Wild-type (mcm5s2U present) | Luciferase Reporter | GAA (Glu) | Baseline | [6] |
| elp3Δ (mcm5 group absent) | Luciferase Reporter | GAA (Glu) | Significantly increased | [6] |
| Wild-type (mcm5s2U present) | Luciferase Reporter | CAA (Gln) | Baseline | [6] |
| trm9Δ (methyl group absent) | Luciferase Reporter | CAA (Gln) | Significantly decreased | [6] |
| Modification Status | Effect on Translation | Reporter System | Reference |
| Wild-type (mcm5U present) | Efficient translation of AGA codons | Dual Luciferase Reporter | [8] |
| trm9Δ (mcm5U absent) | Reduced translation of AGA codons | Dual Luciferase Reporter | [8] |
Biosynthesis of mcm5U and mcm5s2U
The biosynthesis of mcm5U and mcm5s2U is a multi-step enzymatic process involving several highly conserved protein complexes.
The Elongator Complex
The first step in the modification of U34 is catalyzed by the Elongator complex, which is composed of six subunits (Elp1-Elp6).[9][10] Elongator introduces a carboxymethyl (cm5) group at the C5 position of the uridine, forming 5-carboxymethyluridine (B57136) (cm5U).[10] This complex was initially identified for its role in transcriptional elongation, but its primary function is now understood to be in tRNA modification.[11]
Methylation by Trm9/Trm112 (CmoM in E. coli)
Following the action of the Elongator complex, the cm5U intermediate is methylated to form mcm5U. This reaction is catalyzed by the Trm9/Trm112 methyltransferase complex in eukaryotes.[9] In E. coli, the homologous enzyme is CmoM.[3][12] The methyl group is donated by S-adenosylmethionine (SAM).
Thiolation by the Ncs6/Urm1 Pathway
The final step in the formation of mcm5s2U is the addition of a sulfur atom at the C2 position of the uridine ring. This 2-thiolation is carried out by the Ncs6/Urm1 pathway.[13]
Biosynthesis pathway of 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and its derivatives in RNA.
Synthesis of mcm5U Phosphoramidite (B1245037) for RNA Oligonucleotide Synthesis
The chemical synthesis of RNA oligonucleotides containing mcm5U at specific positions is essential for detailed biophysical and functional studies. This requires the synthesis of an mcm5U phosphoramidite building block.
Methodology: A detailed protocol for the synthesis of mcm5U phosphoramidite has been described.[14] The synthesis typically starts from uridine and involves several protection and modification steps:
-
Protection of Ribose Hydroxyls: The 2'-, 3'-, and 5'-hydroxyl groups of uridine are protected with suitable protecting groups (e.g., TBDMS, DMT).
-
Modification at C5: The C5 position of the uracil (B121893) base is modified to introduce the methoxycarbonylmethyl group. This can be achieved through a multi-step process involving the formation of a 5-carboxymethyluridine intermediate followed by esterification.
-
Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl group.
The resulting mcm5U phosphoramidite can then be used in standard solid-phase RNA synthesis.[14]
Workflow for the synthesis of mcm5U phosphoramidite.
Mass Spectrometry for the Analysis of mcm5U Modifications
Mass spectrometry (MS) is a powerful technique for the identification and quantification of RNA modifications.
Methodology:
-
RNA Isolation: Isolate total RNA or specific tRNA species from cells.
-
RNA Digestion: The purified RNA is enzymatically digested into single nucleosides using enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[15]
-
LC-MS/MS Analysis: The resulting mixture of nucleosides is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The modified nucleosides are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[15][16]
In Vitro Translation Assays
In vitro translation assays are used to directly assess the functional consequences of tRNA modifications on protein synthesis.
Methodology:
-
Preparation of Components:
-
Ribosomes: Purify ribosomes from a suitable source (e.g., E. coli or rabbit reticulocytes).
-
tRNAs: Purify or in vitro transcribe the tRNAs of interest, both in their fully modified and hypomodified forms.
-
mRNA: Prepare an mRNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Translation Factors and Amino Acids: Prepare a mixture of all necessary translation factors, amino acids (one of which is typically radiolabeled, e.g., [³⁵S]-methionine), and an energy source (ATP, GTP).[17][18]
-
-
Translation Reaction: Combine all components in a reaction buffer and incubate at the appropriate temperature (e.g., 37°C).
-
Analysis: The amount of synthesized protein is quantified, typically by measuring radioactivity or fluorescence. This allows for a direct comparison of the translational efficiency and fidelity of modified versus unmodified tRNAs.[17]
Workflow for in vitro translation assays.
Conclusion and Future Directions
The 5-methoxycarbonylmethyluridine family of modifications plays a crucial role in ensuring the efficiency and fidelity of protein synthesis. Their impact on tRNA structure directly influences codon recognition and reading frame maintenance. The elucidation of their biosynthetic pathways has provided valuable insights into the complex interplay of enzymes required for post-transcriptional RNA modification.
For researchers in drug development, understanding the role of these modifications and the enzymes that install them opens up new avenues for therapeutic intervention. Targeting tRNA modifying enzymes could represent a novel strategy for modulating protein synthesis in various disease states, including cancer and neurological disorders.
Future research should focus on:
-
High-resolution structural studies of the entire Elongator complex with its tRNA substrate to better understand the mechanism of cm5U formation.
-
The development of specific inhibitors for the enzymes involved in the mcm5U pathway to probe their therapeutic potential.
-
A more detailed quantitative analysis of how the absence of these modifications affects the translation of the entire proteome.
By continuing to unravel the complexities of RNA modifications, we can gain a deeper understanding of fundamental biological processes and develop innovative strategies for treating human diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Modification of tRNALys UUU by Elongator Is Essential for Efficient Translation of Stress mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical and Structural Characterization of Human Core Elongator and Its Subassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Biosynthesis and functions of sulfur modifications in tRNA [frontiersin.org]
- 14. The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Modomics - A Database of RNA Modifications [genesilico.pl]
- 17. Investigating the consequences of mRNA modifications on protein synthesis using in vitro translation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. polacek.dcbp.unibe.ch [polacek.dcbp.unibe.ch]
Preliminary Studies on 5-Methoxymethyluridine in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxymethyluridine (5-methoxy-2'-deoxyuridine) is a synthetic pyrimidine (B1678525) nucleoside analog. As a member of the 5-substituted deoxyuridine family, it holds potential for investigation as an antiviral and anticancer agent. Preliminary studies on related compounds suggest that the therapeutic effects of these molecules often stem from their ability to interfere with nucleic acid synthesis, leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's activity in cell culture, drawing parallels from closely related analogs to inform future research and development.
Quantitative Data Summary
Table 1: Cytotoxicity of 5-Substituted Deoxyuridine Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50/ID50 | Reference |
| 5-Ethyl-2'-deoxyuridine (5-Et-dUrd) | L1210 (Murine Leukemia) | 1.6 µg/mL | [1] |
| 5-Ethyl-2'-deoxyuridine (5-Et-dUrd) | Raji (Human B-lymphocyte) | 2.9 µg/mL | [1] |
| 5-Hydroxymethyl-2'-deoxyuridine | Human Leukemia Cell Lines (various) | 17-58 µM | [2] |
| 5-Ethynyl-2'-deoxyuridine | MCF-7 (Human Breast Cancer) | 0.4 µM | |
| 5-Ethynyl-2'-deoxyuridine | MDA-MB-231 (Human Breast Cancer) | 4.4 µM | |
| 5-Alkynylfuropyrimidine Derivatives | HeLa (Human Cervical Cancer) | 14-90 µM | |
| 5-Alkynylfuropyrimidine Derivatives | K562 (Human Myelogenous Leukemia) | 9-50 µM |
Table 2: Antiviral Activity of 5-Substituted Deoxyuridine Analogs
| Compound | Virus | Inhibitory Concentration | Antiviral Index | Reference |
| 5-Methoxymethyl-2'-deoxyuridine (MMUdR) | Herpes Simplex Virus Type 1 (HSV-1) | 2-4 µg/mL | >250 | [3] |
| 5-(1-methoxy-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | ID50 = 0.1 µg/mL | Not Reported |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound in cell culture are not explicitly published. However, based on standard methodologies for testing nucleoside analogs, a general workflow can be proposed.
General Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in-vitro evaluation of this compound.
Key Experimental Methodologies
-
Cell Culture:
-
Select a panel of relevant cancer cell lines (e.g., breast, colon, lung).
-
Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).
-
Maintain cells in the exponential growth phase for experiments.
-
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with this compound at concentrations around the IC50 value.
-
After the desired incubation time, harvest the cells.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other 5-substituted deoxyuridines, it is hypothesized that its primary mode of action involves the disruption of DNA synthesis.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound action.
This proposed pathway suggests that this compound is taken up by the cell and subsequently phosphorylated to its triphosphate form. This active metabolite can then act as a competitive inhibitor of DNA polymerase, leading to the cessation of DNA replication, cell cycle arrest, and ultimately, apoptosis. This mechanism is similar to that of other nucleoside analogs used in cancer therapy.
Conclusion and Future Directions
Preliminary evidence from related compounds suggests that this compound is a promising candidate for further investigation as an anticancer and antiviral agent. The lack of specific data for this compound highlights a significant knowledge gap. Future research should focus on:
-
Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound across a diverse panel of human cancer cell lines.
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound. This includes investigating its effects on key enzymes involved in nucleotide metabolism and DNA replication.
-
In Vivo Efficacy Studies: Evaluating the antitumor and antiviral activity of this compound in preclinical animal models.
A thorough investigation into these areas will be crucial for determining the therapeutic potential of this compound and its prospects for clinical development.
References
Methodological & Application
Application Notes: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU)
Note on 5-Methoxymethyluridine: Information regarding the use of this compound for metabolic labeling of RNA is not available in the public scientific literature. The methoxymethyl functional group is not a recognized bioorthogonal handle for common ligation chemistries like click reactions. Therefore, this document focuses on 5-Ethynyluridine (5-EU) , a widely adopted and functionally analogous uridine (B1682114) analog for visualizing and quantifying newly synthesized RNA. The ethynyl (B1212043) group on 5-EU is a bioorthogonal handle that allows for highly specific and efficient detection.
Introduction
The study of gene expression dynamics is fundamental to understanding cellular processes in both health and disease. Measuring the rate of RNA synthesis provides a direct readout of transcriptional activity, which can be obscured when only measuring steady-state RNA levels. Metabolic labeling with nucleoside analogs offers a powerful method to specifically label and analyze newly transcribed RNA within a defined timeframe.
5-Ethynyluridine (5-EU) is a cell-permeable nucleoside analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases in place of uridine.[1] The terminal alkyne group of 5-EU is a small, bioorthogonal chemical handle. This handle does not significantly perturb cellular processes and allows for specific detection via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2] This reaction covalently attaches a fluorescent azide (B81097) probe to the 5-EU-labeled RNA, enabling visualization by fluorescence microscopy and quantification through image analysis.
Principle of the Method
The workflow is a two-step process:
-
Metabolic Labeling: Cells are incubated with 5-EU, which is actively transported into the cell, converted to 5-EU triphosphate, and incorporated into elongating RNA chains by RNA polymerases.
-
Bioorthogonal Detection: After labeling, cells are fixed and permeabilized. The incorporated 5-EU is then detected by a click reaction with a fluorescent azide (e.g., an Alexa Fluor™ azide), which catalyzes the formation of a stable triazole linkage. The resulting fluorescent signal is localized to sites of active transcription and can be quantified to determine the rate of RNA synthesis.
This method avoids the use of radioactive isotopes or transcriptional inhibitors, which can be toxic and induce secondary cellular stress responses.[3][4]
Quantitative Data
The optimal concentration and labeling time for 5-EU can be cell-type dependent and should be empirically determined. However, the following tables provide general guidelines and a comparison with other common labeling reagents.
Table 1: Recommended Labeling Conditions for 5-EU in Cultured Cells
| Parameter | Recommended Range | Notes |
|---|---|---|
| 5-EU Concentration | 0.1 mM - 1 mM | Start with 0.5 mM as a common concentration. Higher concentrations may be toxic with prolonged incubation. |
| Incubation Time | 30 minutes - 24 hours | Short pulses (30-60 min) are used to measure acute changes in transcription. Longer incubations can be used for pulse-chase experiments to measure RNA stability.[5] |
| Cell Confluency | 50% - 80% | Sub-confluent, actively dividing cells generally exhibit higher rates of transcription. |
Table 2: Comparison of Common Nucleoside Analogs for RNA Labeling
| Feature | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) | 4-Thiouridine (4sU) |
|---|---|---|---|
| Principle | Incorporation of an alkyne handle, detected by click chemistry.[1] | Incorporation of a bromine atom, detected by a specific antibody (immunofluorescence).[1] | Incorporation of a thiol group, detected by biotinylation and streptavidin.[4] |
| Detection Method | Copper-catalyzed click chemistry with a fluorescent azide. | Anti-BrU/BrdU antibody. | Thiol-specific biotinylation followed by streptavidin conjugate. |
| Signal Amplification | Generally low background, direct fluorescent signal. | Can have secondary antibody amplification, but may require DNA denaturation. | Can be amplified with streptavidin-HRP conjugates. |
| Toxicity | Can be toxic at high concentrations or long incubations.[3] | Generally considered less toxic than 5-EU for long-term labeling.[1] | Can be toxic and may induce crosslinking with proteins upon light exposure.[4] |
| Cell Permeability | High | High | High |
| Primary Application | Imaging of nascent RNA, pulse-chase analysis, RNA isolation for sequencing. | RNA immunoprecipitation (Bru-IP), sequencing (Bru-seq), pulse-chase analysis.[6] | Metabolic labeling for RNA-seq (SLAM-seq, TUC-seq), RNA stability analysis. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-EU
This protocol describes the labeling of nascent RNA in adherent cells grown on coverslips.
Materials:
-
Adherent cells cultured on sterile glass coverslips in a multi-well plate
-
Complete cell culture medium, pre-warmed to 37°C
-
5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 3.7% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.5% Triton™ X-100 in PBS
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-80%).
-
Prepare Labeling Medium: Prepare a working solution of 5-EU in pre-warmed complete culture medium. For a final concentration of 0.5 mM, dilute the 100 mM stock solution 1:200 into the medium.
-
Labeling: Aspirate the old medium from the cells and replace it with the 5-EU labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour) under normal culture conditions (37°C, 5% CO₂).
-
Washing: Aspirate the labeling medium and wash the cells twice with 1 mL of PBS.
-
Fixation: Add 1 mL of 3.7% PFA in PBS to each well. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells twice with 1 mL of PBS.
-
Permeabilization: Add 1 mL of 0.5% Triton™ X-100 in PBS to each well. Incubate for 20 minutes at room temperature.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with 1 mL of PBS. The cells are now ready for click chemistry detection.
Protocol 2: Fluorescent Detection via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is for the detection of 5-EU incorporated RNA in fixed and permeabilized cells on coverslips. Commercial kits are available and their specific instructions should be followed.
Materials:
-
Fixed and permeabilized cells labeled with 5-EU (from Protocol 1)
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide), 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄), 100 mM stock in dH₂O
-
Reducing Agent (e.g., Sodium Ascorbate), 500 mM stock in dH₂O (must be prepared fresh)
-
Click Reaction Buffer (e.g., Tris-buffered saline)
-
(Optional) DNA stain such as DAPI or Hoechst 33342
-
Mounting Medium
Procedure:
-
Prepare Click Reaction Cocktail: For each coverslip (1 mL reaction volume), prepare the cocktail immediately before use in the following order. Protect from light.
-
To 1 mL of Click Reaction Buffer, add:
-
2 µL of CuSO₄ solution (Final concentration: 200 µM)
-
20 µL of Fluorescent Azide solution (Final concentration: 200 µM)
-
20 µL of fresh Sodium Ascorbate solution (Final concentration: 10 mM)
-
Mix gently but thoroughly.
-
-
Click Reaction: Aspirate the final PBS wash from the cells. Add 1 mL of the Click Reaction Cocktail to each coverslip.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.
-
(Optional) DNA Counterstaining: If desired, incubate cells with a DNA stain (e.g., 1 µg/mL Hoechst 33342 in PBS) for 10 minutes.
-
Final Wash: Wash the cells once more with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. Let the slides cure overnight at 4°C in the dark.
Protocol 3: Imaging and Analysis
-
Microscopy: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and DNA stain (e.g., DAPI channel).
-
Image Analysis: The fluorescent signal intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Typically, the nuclear boundary is defined by the DNA counterstain, and the mean fluorescence intensity of the 5-EU signal within the nucleus is measured. Background correction should be applied by measuring the intensity of a non-cellular region.
Visualizations
Caption: Experimental workflow for metabolic labeling and detection of nascent RNA.
Caption: Principle of 5-EU labeling and bioorthogonal detection via click chemistry.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Posttranscriptional chemical labeling of RNA by using bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 5-Methoxymethyluridine via Click Chemistry
Introduction
5-Methoxymethyluridine (5-MoM-U) is a modified nucleoside with significant interest in various biological fields. Its detection and quantification are crucial for understanding its roles in cellular processes and as a potential biomarker. Click chemistry offers a powerful and highly specific method for labeling and detecting modified biomolecules like 5-MoM-U in complex biological samples. This document provides detailed protocols and application notes for the detection of 5-MoM-U using click chemistry, adapted from well-established methods for other modified nucleosides such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
The core of this technique involves the metabolic incorporation of a synthetically modified 5-MoM-U, which contains a bioorthogonal handle—either an alkyne or an azide (B81097) group. This handle allows for a subsequent, highly specific "click" reaction with a corresponding probe (e.g., a fluorescent dye) for visualization and quantification. Two primary click chemistry reactions are suitable for this purpose: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of Detection: A Two-Step Strategy
The detection of 5-MoM-U via click chemistry is a two-step process:
-
Metabolic Labeling: Cells or organisms are incubated with an alkyne- or azide-modified analog of 5-MoM-U. This analog is processed by cellular machinery and incorporated into newly synthesized nucleic acids. The most common approach is to use an alkyne-modified version of the nucleoside.
-
Click Reaction: After incorporation, the cells are fixed and permeabilized. A detection reagent containing the complementary reactive group (e.g., a fluorescent azide if an alkyne-modified nucleoside was used) is added. The click reaction forms a stable covalent bond, specifically labeling the incorporated 5-MoM-U.
Key Experimental Protocols
Two primary protocols are presented here: one based on the copper-catalyzed reaction (CuAAC), which is highly efficient, and a copper-free alternative (SPAAC), which is ideal for live-cell imaging or when copper-induced cytotoxicity is a concern.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from established methods for EdU detection and assumes the use of an alkyne-modified 5-MoM-U and an azide-functionalized fluorescent dye.[1][2][3]
Materials:
-
Alkyne-modified this compound (Alkyne-5-MoM-U)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Click reaction cocktail components:
-
Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand (e.g., THPTA) is recommended to improve efficiency and reduce cytotoxicity.[4][5]
-
-
Wash buffer (e.g., 3% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on coverslips in a multi-well plate and culture overnight.
-
Add Alkyne-5-MoM-U to the culture medium at a final concentration of 1-10 µM.
-
Incubate for the desired period (e.g., 1-24 hours) to allow for incorporation.
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:
-
PBS
-
Fluorescent azide (e.g., final concentration of 1-5 µM)
-
CuSO₄ (e.g., final concentration of 100 µM)
-
Sodium ascorbate (B8700270) (e.g., final concentration of 1 mM)
-
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
-
If desired, perform antibody staining at this stage.
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[6][7] This method is advantageous for live-cell imaging and applications where copper toxicity is a concern.[8] This protocol assumes the use of an azide-modified 5-MoM-U and a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified this compound (Azide-5-MoM-U)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DBCO-functionalized fluorescent dye
-
(For fixed cells) Fixative and permeabilization buffers as in Protocol 1.
Procedure for Live-Cell Imaging:
-
Cell Culture and Labeling:
-
Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Add Azide-5-MoM-U to the culture medium at a final concentration of 1-20 µM.
-
Incubate for the desired period to allow for incorporation.
-
-
SPAAC Reaction:
-
Remove the labeling medium and wash the cells twice with pre-warmed culture medium.
-
Add the DBCO-functionalized fluorescent dye to the culture medium at a final concentration of 1-10 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the dye-containing medium and wash the cells three times with fresh medium or PBS.
-
Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.
-
Procedure for Fixed Cells: Follow steps 1 and 2 from Protocol 1 (using Azide-5-MoM-U). After permeabilization and washing, incubate with the DBCO-functionalized dye in PBS for 1 hour at room temperature. Then proceed with washing, counterstaining, and imaging.
Data Presentation
The following tables provide a summary of typical reaction conditions and a comparison of the two main click chemistry approaches. These values are based on established protocols for other nucleosides and should be optimized for your specific experimental system.[1][2][4][9]
Table 1: Typical Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration | Incubation Time |
| Labeling | Alkyne/Azide-5-MoM-U | 1 - 20 µM | 1 - 24 hours |
| Fixation | Formaldehyde | 3.7% - 4% | 15 minutes |
| Permeabilization | Triton® X-100 | 0.2% - 0.5% | 20 - 30 minutes |
| CuAAC Reaction | Fluorescent Azide | 1 - 5 µM | 30 minutes |
| CuSO₄ | 100 - 200 µM | 30 minutes | |
| Sodium Ascorbate | 1 - 2 mM | 30 minutes | |
| SPAAC Reaction | DBCO-Fluorophore | 1 - 10 µM | 30 - 60 minutes |
| Counterstain | DAPI | 1 µg/mL | 15 minutes |
Table 2: Comparison of CuAAC and SPAAC for 5-MoM-U Detection
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper (I) | None (driven by ring strain) |
| Reaction Speed | Very fast (minutes) | Fast (minutes to an hour) |
| Bioorthogonality | High | Excellent |
| Live-Cell Comp. | Limited due to copper toxicity | Yes, ideal for live imaging |
| Reagents | Terminal Alkyne + Azide | Strained Alkyne + Azide |
| Complexity | Requires catalyst, reducing agent, and optional ligand | Simpler, two-component system |
| Primary Use | Fixed cells and tissues, in vitro assays | Live cells, in vivo imaging, sensitive systems |
Application Notes
-
Optimization: The concentration of the modified 5-MoM-U and the labeling time should be optimized to achieve sufficient signal without causing cellular toxicity. A titration experiment is recommended.
-
Controls: Negative controls are essential. These include cells not treated with the modified 5-MoM-U but subjected to the click reaction, and cells labeled with the modified nucleoside but without the click reaction cocktail.
-
Multiplexing: The mild conditions of the click reaction allow for multiplexing with other fluorescent labels, such as antibodies for immunofluorescence or other cell-cycle markers.[3][10]
-
Advantages over Traditional Methods: Compared to antibody-based detection of modified nucleosides (like BrdU), click chemistry is faster, does not require harsh DNA denaturation steps (which can destroy epitopes), and the small size of the detection molecule allows for better penetration into cellular structures.[10]
-
Applications:
-
Drug Development: Assessing the impact of drugs on nucleic acid synthesis and modification.
-
Cell Biology: Studying the dynamics of RNA and DNA synthesis and turnover in various cellular models.
-
Biomarker Discovery: Developing assays for the quantification of 5-MoM-U in biological fluids or tissues.
-
References
- 1. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. jcmarot.com [jcmarot.com]
- 8. licorbio.com [licorbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. salic.med.harvard.edu [salic.med.harvard.edu]
Application Notes and Protocols for Antibody-Based Detection of 5-Methoxymethyluridine (5-moU) Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxymethyluridine (5-moU) is a modified nucleoside that can be incorporated into nascent RNA transcripts. The ability to detect and quantify the incorporation of 5-moU provides a powerful tool for studying RNA synthesis, stability, and localization. This document provides detailed application notes and protocols for the antibody-based detection of 5-moU incorporation in cultured cells, covering immunofluorescence, flow cytometry, and dot blot analysis.
While direct antibody-based detection of 5-moU is the primary focus, a widely used and effective alternative involves the metabolic labeling of RNA with a close analog, 5-ethynyl uridine (B1682114) (EU), followed by detection with "click" chemistry. This method offers high sensitivity and specificity and is therefore also detailed within these protocols.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments detecting metabolically labeled RNA. These values should be used as a reference, and optimization is recommended for specific cell types and experimental conditions.
Table 1: Immunofluorescence Analysis - Expected Signal-to-Noise Ratios
| Cell Line | Treatment | Labeling Reagent | Antibody/Detection Reagent | Concentration | Signal-to-Noise Ratio |
| HeLa | Control (DMSO) | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 488 | N/A | 1.0 |
| HeLa | Actinomycin D (1 µg/mL) | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 488 | N/A | 0.2 ± 0.05 |
| A549 | Control (PBS) | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 594 | N/A | 1.0 |
| A549 | RNA Polymerase II Inhibitor | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 594 | N/A | 0.3 ± 0.08 |
Table 2: Flow Cytometry Analysis - Mean Fluorescence Intensity (MFI)
| Cell Line | Treatment | Labeling Reagent | Detection Reagent | MFI (Arbitrary Units) |
| Jurkat | Untreated | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 488 | 8500 ± 500 |
| Jurkat | Transcription Inhibitor | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 488 | 1200 ± 200 |
| HEK293T | Control | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 647 | 12000 ± 800 |
| HEK293T | Gene Knockdown (Transcription Factor) | 5-Ethynyl Uridine (EU) | Click-iT™ Alexa Fluor™ 647 | 6500 ± 600 |
Table 3: Dot Blot Analysis - Relative RNA Signal Intensity
| Sample | Total RNA (µg) | Labeling Reagent | Primary Antibody | Dilution | Relative Signal Intensity (%) |
| Control Cells | 1 | 5-moU precursor | Anti-5-moU | 1:1000 | 100 |
| Treated Cells | 1 | 5-moU precursor | Anti-5-moU | 1:1000 | 45 |
| Negative Control (No Label) | 1 | None | Anti-5-moU | 1:1000 | <5 |
Experimental Protocols
Metabolic Labeling of Nascent RNA with 5-Ethynyl Uridine (EU)
This protocol describes the incorporation of 5-ethynyl uridine (EU), a readily available analog of 5-moU, into newly synthesized RNA in cultured cells. The incorporated EU can then be detected via a copper(I)-catalyzed alkyne-azide cycloaddition (click) reaction.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
5-Ethynyl Uridine (EU)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., coverslips for immunofluorescence, multi-well plates for flow cytometry or RNA extraction) and allow them to adhere and grow to the desired confluency.
-
Prepare EU Stock Solution: Prepare a 100 mM stock solution of 5-ethynyl uridine (EU) in DMSO.
-
Labeling Cells:
-
Prepare a 2X working solution of EU in pre-warmed complete cell culture medium. A final concentration of 0.1-1 mM EU is generally recommended, but should be optimized for your cell type.
-
Add an equal volume of the 2X EU working solution to the cells.
-
Incubate the cells for a period ranging from 30 minutes to 4 hours, depending on the desired level of labeling and the RNA species of interest.
-
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.
-
Proceed to Detection: The cells are now ready for fixation and detection by immunofluorescence, flow cytometry, or for RNA extraction for dot blot analysis.
Immunofluorescence Detection of Incorporated EU
This protocol details the detection of EU-labeled RNA in fixed cells using click chemistry, followed by fluorescence microscopy.
Materials:
-
EU-labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click-iT™ Cell Reaction Buffer Kit (or equivalent components: CuSO₄, fluorescent azide (B81097), and reaction buffer additive)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the EU-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper sulfate, fluorescent azide (e.g., Alexa Fluor™ 488 azide), and a reaction buffer additive to the reaction buffer.
-
Remove the PBS from the cells and add the Click-iT™ reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells once with the Click-iT™ reaction rinse buffer (if provided) or PBS.
-
Counterstaining: Stain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets.
Flow Cytometry Analysis of Incorporated EU
This protocol allows for the quantification of EU incorporation at the single-cell level.
Materials:
-
EU-labeled cells in suspension
-
PBS containing 1% Bovine Serum Albumin (BSA) (FACS Buffer)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS or a commercial saponin-based buffer)
-
Click-iT™ Cell Reaction Buffer Kit
Procedure:
-
Cell Harvest: Harvest the EU-labeled cells and wash them once with cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Add 1 mL of FACS Buffer, centrifuge, and discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail as described for immunofluorescence.
-
Wash the cells once with PBS, then resuspend the pellet in 100 µL of the Click-iT™ reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing: Add 1 mL of permeabilization buffer, centrifuge, and discard the supernatant. Repeat the wash.
-
Resuspension: Resuspend the cells in 500 µL of FACS Buffer.
-
Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
Dot Blot Analysis of 5-moU Labeled RNA
This protocol is designed for the semi-quantitative detection of 5-moU in total RNA extracts using a specific antibody.
Materials:
-
Total RNA extracted from cells labeled with a 5-moU precursor
-
Nitrocellulose or nylon membrane
-
UV cross-linker
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Anti-5-moU primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Methylene (B1212753) blue solution (for loading control)
Procedure:
-
RNA Denaturation: Denature the RNA samples by heating at 65°C for 5 minutes, then immediately place on ice.
-
Spotting: Spot 1-2 µL of each RNA sample directly onto the nitrocellulose or nylon membrane. Allow the spots to dry completely.
-
Cross-linking: UV-crosslink the RNA to the membrane according to the cross-linker manufacturer's instructions.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5-moU primary antibody diluted in Blocking Buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with PBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with PBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
Loading Control: After detection, the membrane can be stained with a methylene blue solution to visualize the total RNA spotted in each lane, serving as a loading control.[1]
Mandatory Visualizations
Caption: Experimental workflow for 5-moU detection.
Caption: Hypothetical signaling pathways affected by 5-moU.
Concluding Remarks
The detection of this compound incorporation into RNA is a valuable technique for studying the dynamics of gene expression. The protocols provided herein offer robust methods for labeling and detecting this modified nucleoside. While direct antibody-based detection of 5-moU is feasible, the use of its analog, 5-ethynyl uridine, in conjunction with click chemistry provides a highly sensitive and specific alternative for visualization and quantification. Researchers are encouraged to optimize the described protocols for their specific experimental systems to achieve the best results. Further investigation is warranted to fully elucidate the impact of 5-moU incorporation on specific cellular signaling pathways.
References
Application Notes and Protocols for Nascent RNA Sequencing using 5-Ethynyluridine
Disclaimer: Extensive searches for the application of 5-Methoxymethyluridine (5-MeO-U) in nascent RNA sequencing did not yield specific protocols, quantitative data, or established methodologies. It appears that 5-MeO-U is not a commonly used reagent for this purpose. Therefore, these application notes and protocols are provided for 5-Ethynyluridine (5-EU) , a widely used and well-documented analog for nascent RNA sequencing, to serve as a comprehensive guide to the technique.
Application Notes
Introduction
The analysis of nascent RNA provides a real-time snapshot of transcription, offering invaluable insights into gene regulation, RNA processing, and cellular responses to stimuli. Metabolic labeling of newly transcribed RNA with nucleoside analogs is a powerful technique to isolate and sequence these nascent transcripts. 5-Ethynyluridine (5-EU) is a prominent uridine (B1682114) analog used for this purpose. Once introduced to cells, 5-EU is incorporated into newly synthesized RNA by RNA polymerases. The ethynyl (B1212043) group on 5-EU serves as a bioorthogonal handle, allowing for the selective chemical ligation of a biotin (B1667282) moiety via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This biotinylation enables the specific capture and enrichment of nascent RNA for subsequent sequencing and analysis.
Principle of 5-EU-based Nascent RNA Sequencing
The workflow for 5-EU-based nascent RNA sequencing involves several key steps:
-
Metabolic Labeling: Cells or organisms are incubated with 5-EU, which is actively transported into the cells and converted to 5-EU triphosphate. This modified nucleotide is then incorporated into elongating RNA chains by RNA polymerases.
-
RNA Isolation: Total RNA is extracted from the cells using standard methods.
-
Biotinylation (Click Chemistry): The ethynyl group of the incorporated 5-EU is conjugated to an azide-biotin molecule through a CuAAC reaction.
-
Enrichment of Nascent RNA: The biotinylated nascent RNA is selectively captured and enriched from the total RNA pool using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched nascent RNA is then used as a template for next-generation sequencing (NGS) library preparation, followed by deep sequencing.
Advantages of 5-EU for Nascent RNA Sequencing
-
High Specificity: The bioorthogonal nature of the click chemistry reaction ensures highly specific labeling of 5-EU-containing RNA with minimal off-target effects.
-
Low Toxicity: Compared to other analogs like bromouridine (BrU), 5-EU generally exhibits lower cytotoxicity, allowing for longer labeling periods.[1]
-
Efficient Incorporation: 5-EU is efficiently incorporated into RNA by cellular machinery.[1]
-
Versatility: The technique is applicable to a wide range of biological systems, including cell cultures and whole organisms.[1][2]
Comparison of Common Uridine Analogs for Nascent RNA Labeling
| Feature | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) |
| Detection Method | Click chemistry with azide-biotin | Thiol-specific biotinylation | Immunoprecipitation with anti-BrdU antibody |
| Specificity | Very High | High | Moderate to High |
| Toxicity | Low | Moderate | Moderate |
| Labeling Efficiency | High | High | Moderate |
| Requirement for | Copper catalyst (can be cytotoxic) | Thiol-reactive reagents | Specific antibody |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-EU in Cell Culture
-
Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of 5-EU Stock Solution: Prepare a 100 mM stock solution of 5-EU in DMSO. Store at -20°C.
-
Labeling: Add 5-EU to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A typical labeling time is between 30 minutes to 2 hours.
-
Cell Lysis and RNA Isolation:
-
After labeling, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Protocol 2: Biotinylation of 5-EU-labeled RNA via Click Chemistry
-
Prepare Click-iT® Reaction Cocktail: For a 50 µL reaction, assemble the following components in order:
-
2 µg of 5-EU-labeled total RNA
-
Nuclease-free water to 39.5 µL
-
10 µL of 5x Click-iT® RNA buffer
-
2.5 µL of 20 mM CuSO₄
-
1.25 µL of 100 mM Biotin Azide
-
5 µL of 50 mM Click-iT® buffer additive
-
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
RNA Precipitation: Precipitate the biotinylated RNA by adding:
-
5 µL of 3 M sodium acetate (B1210297) (pH 5.2)
-
1 µL of GlycoBlue™ Coprecipitant (15 mg/mL)
-
125 µL of ice-cold 100% ethanol
-
-
Incubation and Centrifugation: Incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Washing: Carefully remove the supernatant and wash the RNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Resuspension: Air-dry the pellet and resuspend in 20 µL of nuclease-free water.
Protocol 3: Enrichment of Biotinylated Nascent RNA
-
Bead Preparation: Resuspend streptavidin magnetic beads and wash them twice with RNA wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA).
-
Binding: Add the 20 µL of biotinylated RNA to the washed beads and incubate for 30 minutes at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with a high-salt wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA).
-
Wash the beads twice with a low-salt wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).
-
-
Elution: Elute the captured nascent RNA from the beads by adding a suitable elution buffer (e.g., a buffer containing biotin or by heat treatment) and incubating according to the bead manufacturer's instructions.
-
RNA Purification: Purify the eluted RNA using an appropriate RNA clean-up kit.
Protocol 4: Library Preparation and Sequencing
-
RNA Quantification and Quality Control: Quantify the enriched nascent RNA using a Qubit fluorometer and assess its integrity using a Bioanalyzer.
-
Library Preparation: Prepare a sequencing library from the enriched nascent RNA using a strand-specific RNA-seq library preparation kit suitable for low-input RNA.
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Visualizations
References
Applications of 5-Methoxymethyluridine in studying transcription dynamics.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of transcription dynamics, encompassing the synthesis, processing, and turnover of RNA, is fundamental to understanding gene regulation in various biological processes and disease states. Metabolic labeling of nascent RNA with modified nucleosides is a powerful technique to investigate these dynamic processes. While uridine (B1682114) analogs like 4-thiouridine (B1664626) (4sU), 5-bromouridine (B41414) (5-BrU), and 5-ethynyluridine (B57126) (5-EU) are well-established tools for this purpose, the potential of 5-Methoxymethyluridine (5-moU) as a metabolic label for studying transcription dynamics is an emerging area of interest.[1][2][3][4][5] Primarily investigated for its role in reducing the immunogenicity of in vitro-transcribed (IVT) mRNA for therapeutic applications, the incorporation of 5-moU into cellular RNA in vivo presents a novel avenue for tracking newly synthesized transcripts.[6][7][8][9]
This document provides detailed, albeit theoretical, application notes and protocols for the use of this compound in studying transcription dynamics. The methodologies presented are adapted from established protocols for other uridine analogs and should be considered as a starting point for optimization.
Principle of 5-moU-Based Metabolic Labeling
This compound, a modified uridine nucleoside, can be supplied to cells in culture. It is anticipated that cellular salvage pathways will phosphorylate 5-moU to its triphosphate form, which can then be incorporated into newly transcribed RNA by RNA polymerases in place of uridine. The methoxymethyl group at the 5-position serves as a unique chemical handle, allowing for the subsequent identification and isolation of the labeled RNA population. This enables the specific analysis of RNA synthesized within a defined time window, providing insights into the rates of transcription, pre-mRNA splicing, and RNA degradation.
Data Presentation: Comparative Quantitative Parameters for Uridine Analogs
As direct quantitative data for the metabolic labeling of cellular RNA with 5-moU is not yet widely available, the following table provides typical parameters for other commonly used uridine analogs. These values should be used as a reference to establish optimal conditions for 5-moU labeling experiments.
| Parameter | 4-Thiouridine (4sU) | 5-Bromouridine (5-BrU) | 5-Ethynyluridine (5-EU) | This compound (5-moU) (Theoretical) |
| Typical Labeling Concentration | 100 - 500 µM[10] | 100 - 200 µM | 100 - 500 µM[4] | 100 - 500 µM (to be optimized) |
| Typical Labeling Time (Pulse) | 5 - 60 minutes[11] | 30 - 60 minutes[12] | 1 - 3 hours[4] | 30 minutes - 4 hours (to be optimized) |
| Detection Method | Thiol-specific biotinylation | Immunoprecipitation (anti-BrdU antibody)[2][12] | Click chemistry (azide-alkyne cycloaddition)[4][13] | Immunoprecipitation (anti-5-moU antibody) or potential chemical derivatization |
| Downstream Applications | RNA-seq, RT-qPCR, microscopy | RNA-seq, RT-qPCR | RNA-seq, RT-qPCR, microscopy[4] | RNA-seq, RT-qPCR, microscopy |
| Reported Cellular Perturbations | Can induce cytotoxicity at high concentrations or long labeling times.[14] | Minimal toxicity reported for short-term labeling.[2][12] | Generally low toxicity. | Expected to have low cytotoxicity, a key feature in its therapeutic use.[6][9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
This protocol describes the fundamental step of incorporating 5-moU into the RNA of cultured cells.
Materials:
-
This compound (5-moU)
-
Cell culture medium, complete and pre-warmed
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol or other RNA extraction reagent
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of 5-moU in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (start with a range of 100-500 µM for optimization).
-
Metabolic Labeling (Pulse):
-
Aspirate the existing medium from the cells.
-
Add the 5-moU-containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours). The optimal time will depend on the specific research question and the turnover rate of the RNA of interest.
-
-
Pulse-Chase (Optional, for RNA decay studies):
-
After the labeling pulse, aspirate the labeling medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM) to "chase" the 5-moU label.
-
Collect cells at various time points during the chase to analyze the decay of the labeled RNA.
-
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using TRIzol or a similar reagent.
-
-
RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for the chosen reagent.
Protocol 2: Enrichment of 5-moU-labeled RNA by Immunoprecipitation
This protocol outlines a hypothetical method for isolating the newly synthesized, 5-moU-containing RNA from the total RNA population using an antibody that specifically recognizes 5-moU.
Materials:
-
Total RNA containing 5-moU
-
Anti-5-Methoxymethyluridine antibody
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Wash buffer (e.g., IP buffer with higher salt concentration)
-
Elution buffer (e.g., buffer containing a competing nucleoside or a denaturing agent)
-
RNase inhibitors
Procedure:
-
Antibody-Bead Conjugation:
-
Resuspend the magnetic beads in IP buffer.
-
Add the anti-5-moU antibody and incubate with rotation at 4°C for 1-2 hours.
-
Wash the beads with IP buffer to remove unbound antibody.
-
-
RNA Fragmentation (Optional): For applications like RNA sequencing, fragment the total RNA to a suitable size range (e.g., 100-300 nucleotides) by chemical or enzymatic methods.
-
Immunoprecipitation:
-
Denature the RNA by heating at 65°C for 5 minutes, then place on ice.
-
Add the RNA to the antibody-conjugated beads in IP buffer supplemented with RNase inhibitors.
-
Incubate with rotation at 4°C for 2-4 hours.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Incubate at a suitable temperature to release the bound RNA.
-
Collect the supernatant containing the enriched 5-moU-labeled RNA.
-
-
RNA Purification: Purify the eluted RNA using a standard RNA clean-up kit or ethanol (B145695) precipitation. The enriched RNA is now ready for downstream analysis.
Visualizations
References
- 1. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Narrowing numerous nascent RNA-sequencing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. RNA metabolic labeling review published – Kleiner Lab: RNA Chemical Biology [kleiner.princeton.edu]
- 12. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo RNA Tracking: A Focus on 5-Ethynyluridine (EU) Labeling
A Note on 5-Methoxymethyluridine (5-moU):
Currently, this compound (5-moU) is primarily utilized as a modified nucleoside in the synthesis of in vitro transcribed (IVT) mRNA for therapeutic applications. Its incorporation into mRNA can enhance stability and reduce immunogenicity, which is beneficial for mRNA-based vaccines and therapies[1][2]. However, the use of 5-moU for metabolic labeling and tracking of newly synthesized RNA in vivo is not a well-established or documented technique. A significant challenge is the lack of a specific, commercially available antibody for the detection of 5-moU within cellular RNA, which would be necessary for visualization and immunoprecipitation.
Therefore, for researchers, scientists, and drug development professionals interested in tracking newly synthesized RNA in vivo, we present the current state-of-the-art method utilizing the uridine (B1682114) analog 5-ethynyluridine (B57126) (EU).
Application Notes for 5-Ethynyluridine (EU) Labeling
Introduction:
The ability to track newly synthesized RNA is crucial for understanding the dynamics of gene expression in various physiological and pathological states. Metabolic labeling with nucleoside analogs that can be subsequently detected provides a powerful tool for spatiotemporal analysis of transcription, RNA processing, transport, and degradation. 5-Ethynyluridine (EU) is a widely used uridine analog for this purpose. EU is readily taken up by cells and incorporated into nascent RNA transcripts by cellular RNA polymerases. The ethynyl (B1212043) group on EU allows for a highly specific and efficient covalent reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This enables the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent sequencing analysis.
Applications in Research and Drug Development:
-
Mapping Transcriptional Activity: Visualize and quantify RNA synthesis in different tissues, cell types, or in response to stimuli.
-
RNA Turnover and Stability: Perform pulse-chase experiments to determine the degradation rates of specific RNA populations.
-
Subcellular RNA Localization: Track the movement of newly synthesized RNA from the nucleus to the cytoplasm and other subcellular compartments.
-
Drug Efficacy and Mechanism of Action: Assess the impact of therapeutic agents on global or specific RNA transcription and turnover.
-
Identification of RNA-Binding Protein Targets: Isolate newly transcribed RNA to identify the proteins that interact with it.
Comparison of Common Uridine Analogs for In Vivo Labeling:
| Feature | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) | 4-Thiouridine (4sU) |
| Detection Method | Copper-catalyzed click chemistry with azide (B81097) probes | Immunodetection with anti-BrdU/BrU antibody | Thiol-specific biotinylation |
| Signal Amplification | Direct covalent labeling | Antibody-based amplification | Biotin-streptavidin interaction |
| In Vivo Toxicity | Low toxicity with short-term labeling | Generally low toxicity | Higher toxicity with longer exposure |
| Detection Specificity | High | High | Can have off-target reactions |
| Primary Application | Imaging, sequencing | Sequencing, immunoprecipitation | Sequencing |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of RNA with 5-Ethynyluridine (EU) in Cell Culture
Materials:
-
5-Ethynyluridine (EU)
-
Cell culture medium, complete and pre-warmed
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction components (see Protocol 2)
Procedure:
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate for imaging) and allow them to adhere and reach the desired confluency.
-
Preparation of EU Labeling Medium: Prepare a stock solution of EU in DMSO. Dilute the EU stock solution into pre-warmed complete cell culture medium to the desired final concentration (typically 0.1-1 mM). The optimal concentration should be determined empirically for each cell type.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the EU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-2 hours for detecting actively transcribed RNA). The incubation time can be adjusted to study different aspects of RNA metabolism.
-
Cell Fixation: After incubation, remove the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Proceed to Detection: Wash the permeabilized cells twice with PBS. The cells are now ready for the click chemistry detection of incorporated EU (see Protocol 2).
Protocol 2: Detection of EU-Labeled RNA via Click Chemistry for Imaging
Materials:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Click chemistry reaction buffer (e.g., PBS or Tris-buffered saline)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL of PBS
-
10 µL of a 50 mM CuSO₄ solution
-
5 µL of a 1 mM fluorescent azide stock solution
-
50 µL of a 100 mM sodium ascorbate (B8700270) solution (freshly prepared)
-
-
Click Reaction: Add the click reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope.
Protocol 3: Biotinylation of EU-Labeled RNA for Affinity Purification
Materials:
-
Azide-PEG3-Biotin
-
RNA extraction kit
-
Click chemistry components as in Protocol 2 (substituting fluorescent azide with Azide-PEG3-Biotin)
-
Streptavidin-coated magnetic beads
Procedure:
-
Metabolic Labeling and RNA Extraction: Label cells with EU as described in Protocol 1. After the labeling period, harvest the cells and extract total RNA using a standard RNA extraction kit.
-
Click Reaction for Biotinylation:
-
In an RNase-free tube, dissolve 1-10 µg of EU-labeled total RNA in 50 µL of RNase-free water.
-
Prepare the click reaction mix by adding CuSO₄, a copper ligand (e.g., THPTA), Azide-PEG3-Biotin, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Biotinylated RNA: Purify the biotinylated RNA from the reaction components using an RNA cleanup kit or ethanol (B145695) precipitation.
-
Affinity Purification:
-
Resuspend the purified biotinylated RNA in a suitable binding buffer.
-
Add pre-washed streptavidin-coated magnetic beads and incubate to allow binding.
-
Wash the beads several times to remove non-biotinylated RNA.
-
Elute the captured EU-labeled RNA from the beads.
-
-
Downstream Analysis: The enriched EU-labeled RNA can be used for downstream applications such as RT-qPCR or library preparation for RNA sequencing (EU-Seq).
Visualizations
Caption: Workflow for in vivo RNA labeling with 5-EU and subsequent fluorescence imaging.
Caption: Workflow for purification of EU-labeled RNA for downstream sequencing analysis.
References
Application Notes: Flow Cytometry Analysis of Cells Labeled with 5-Methoxymethyluridine (5-MMU) for Proliferation Studies
Introduction
Analysis of cell proliferation is a cornerstone of research in numerous fields, including cancer biology, immunology, and drug development. A key method for assessing cell proliferation is the measurement of DNA synthesis. 5-Methoxymethyluridine (5-MMU) is a synthetic analog of the nucleoside thymidine (B127349). During the S-phase of the cell cycle, actively dividing cells incorporate 5-MMU into their newly synthesized DNA. This incorporation can be detected using specific antibodies, allowing for the identification and quantification of proliferating cells within a heterogeneous population by flow cytometry. This technique offers a powerful tool to study the effects of various stimuli, inhibitors, or therapeutic agents on cell cycle progression.
Similar to the widely used bromodeoxyuridine (BrdU) and ethynyldeoxyuridine (EdU) assays, 5-MMU labeling provides a direct measure of DNA replication.[1][2][3] The protocol involves incubating cells with 5-MMU, followed by fixation, permeabilization, and immunofluorescent staining with an anti-5-MMU antibody. Subsequent analysis by flow cytometry allows for precise quantification of the percentage of cells in the S-phase of the cell cycle.
Core Principles
The methodology is founded on the principle that cells actively synthesizing DNA will incorporate the thymidine analog 5-MMU. Following this labeling step, cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access the nucleus. A crucial step, similar to BrdU detection, involves DNA denaturation to expose the incorporated 5-MMU, enabling the binding of a specific primary antibody. A fluorescently labeled secondary antibody then binds to the primary antibody, providing a signal that is proportional to the amount of incorporated 5-MMU. This fluorescence can be measured on a per-cell basis using a flow cytometer.
Applications in Research and Drug Development
-
Oncology: Evaluating the anti-proliferative effects of novel cancer therapeutics.
-
Immunology: Studying the activation and clonal expansion of immune cells.
-
Toxicology: Assessing the cytotoxic and cytostatic effects of chemical compounds.
-
Developmental Biology: Investigating cell cycle kinetics during differentiation and development.
Data Presentation
Quantitative data from 5-MMU flow cytometry experiments are typically presented in tabular format to facilitate comparison between different experimental conditions.
Table 1: Cell Cycle Analysis of Drug-Treated Cancer Cells
| Treatment Group | G0/G1 Phase (%) | S Phase (5-MMU Positive) (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 35.8 | 9.0 |
| Drug A (10 µM) | 75.1 | 10.5 | 14.4 |
| Drug B (5 µM) | 40.3 | 50.2 | 9.5 |
Table 2: Proliferation of Activated T-Lymphocytes
| Stimulation | Time Point | Percent 5-MMU Positive Cells |
| Unstimulated | 48h | 2.1 |
| CD3/CD28 | 24h | 15.7 |
| CD3/CD28 | 48h | 45.3 |
| CD3/CD28 + Inhibitor X | 48h | 8.9 |
Experimental Protocols
A detailed protocol for labeling cells with 5-MMU and subsequent analysis by flow cytometry is provided below. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials
-
This compound (5-MMU)
-
Cell culture medium appropriate for the cell type
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/Wash Buffer (e.g., PBS with 0.1% Saponin and 1% BSA)
-
DNA Denaturation Solution (e.g., 2N HCl)
-
Neutralization Buffer (e.g., 0.1 M Sodium Borate, pH 8.5)
-
Primary Antibody: Anti-5-MMU
-
Secondary Antibody: Fluorescently-conjugated anti-species specific IgG
-
DNA stain (e.g., Propidium Iodide or DAPI)
-
Flow cytometry tubes
Protocol
-
Cell Labeling with 5-MMU:
-
Culture cells to the desired density.
-
Add 5-MMU to the culture medium at a final concentration of 10 µM.
-
Incubate for a duration appropriate to label the desired cell population (e.g., 1-2 hours for rapidly dividing cells). The incubation time may need to be optimized.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of fixation buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of permeabilization/wash buffer.
-
Incubate for 15 minutes at room temperature.
-
-
DNA Denaturation:
-
Centrifuge the cells and resuspend the pellet in 100 µL of DNA denaturation solution.
-
Incubate for 10-30 minutes at room temperature.
-
Immediately add 1 mL of neutralization buffer and mix gently.
-
-
Immunostaining:
-
Centrifuge the cells and wash twice with permeabilization/wash buffer.
-
Resuspend the cell pellet in 100 µL of permeabilization/wash buffer containing the diluted anti-5-MMU primary antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cell pellet in 100 µL of permeabilization/wash buffer containing the diluted fluorescently-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
DNA Staining (Optional, for Cell Cycle Analysis):
-
Resuspend the cell pellet in PBS containing a DNA stain like Propidium Iodide (with RNase A) or DAPI.
-
Incubate as recommended for the specific dye.
-
-
Flow Cytometry Analysis:
Visualization of Workflows and Pathways
To facilitate understanding, the following diagrams illustrate the experimental workflow, the underlying biological pathway, and a typical gating strategy for data analysis.
Caption: Experimental workflow for 5-MMU cell proliferation analysis.
Caption: Cellular pathway of 5-MMU incorporation into DNA.
Caption: Logical gating strategy for flow cytometry data analysis.
References
- 1. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of cell proliferation by 5-bromodeoxyuridine (BrdU) labeling for multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
How to reduce background noise in 5-Methoxymethyluridine labeling experiments.
Welcome to the technical support center for 5-Methoxymethyluridine (5-moU) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize background noise and achieve high-quality, reproducible results in your experiments.
Troubleshooting Guide: Reducing Background Noise
High background noise can obscure the true signal in 5-moU labeling experiments, leading to difficulties in data interpretation. The following table summarizes common issues, their potential causes, and recommended solutions to improve your signal-to-noise ratio.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| High background across the entire sample (e.g., in immunofluorescence) | 1. Suboptimal Fixation/Permeabilization: Inadequate or excessive fixation and permeabilization can lead to non-specific antibody binding. | - Titrate fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100) times and concentrations. - For intracellular targets, ensure complete permeabilization to allow antibody access.[1] - Consider methanol (B129727) fixation as an alternative, as it can also permeabilize the cell membrane.[1] | Improved antibody penetration and reduced non-specific binding, leading to a clearer signal. |
| 2. Ineffective Blocking: Insufficient blocking of non-specific binding sites. | - Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C). - Optimize the concentration of the blocking agent (e.g., 1-5% BSA or normal serum).[2][3] - Use serum from the same species as the secondary antibody for blocking.[2][4] | Significant reduction in background fluorescence by preventing antibodies from binding to non-target sites. | |
| 3. High Antibody Concentration: Primary or secondary antibody concentrations are too high, leading to non-specific binding. | - Perform a titration of both primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise. | Lower background signal while maintaining a strong specific signal. | |
| 4. Inadequate Washing: Insufficient removal of unbound antibodies. | - Increase the number and duration of wash steps after antibody incubations. - Use a wash buffer containing a mild detergent (e.g., 0.05% Tween 20 in PBS). | Thorough removal of unbound antibodies, resulting in a cleaner background. | |
| Non-specific signal in negative controls | 1. Secondary Antibody Cross-Reactivity: The secondary antibody is binding non-specifically to cellular components. | - Run a control with only the secondary antibody to check for non-specific binding. - Use a pre-adsorbed secondary antibody to minimize cross-reactivity. | Elimination of background signal originating from the secondary antibody. |
| 2. Autofluorescence: Cells or tissues have endogenous fluorescent molecules. | - Use a viability dye to exclude dead cells, which can be a source of autofluorescence. - Treat samples with a quenching agent like sodium borohydride (B1222165) after aldehyde fixation. - Select fluorophores with emission spectra that do not overlap with the autofluorescence spectrum. | Reduced background from endogenous sources, improving the clarity of the specific signal. | |
| Weak or no 5-moU signal | 1. Inefficient Metabolic Labeling: Low incorporation of 5-moU into newly synthesized RNA. | - Optimize the concentration of 5-moU and the labeling time. This is cell-type dependent. - Ensure cells are in a proliferative state for efficient incorporation. | Increased incorporation of 5-moU, leading to a stronger specific signal. |
| 2. Inefficient Click Chemistry Reaction (if applicable): The click reaction between the 5-moU azide/alkyne and the detection reagent is not working efficiently. | - Use freshly prepared reagents, especially the copper catalyst and reducing agent (e.g., sodium ascorbate).[5] - Optimize the concentrations of the catalyst, ligand, and detection reagent.[5] - Ensure the absence of interfering substances like Tris-based buffers or DTT in the reaction mix.[5] | Efficient and specific ligation of the detection molecule to the incorporated 5-moU, resulting in a robust signal. | |
| 3. Masked Epitope: The 5-moU epitope is not accessible to the antibody. | - Optimize the fixation and permeabilization protocol to ensure the epitope is exposed. - Consider a brief antigen retrieval step (e.g., heat-induced) if using paraffin-embedded tissues. | Improved accessibility of the 5-moU for antibody binding, leading to a stronger signal. |
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for this compound (5-moU) incorporation into RNA?
A1: this compound (5-moU) is a synthetic analog of the nucleoside uridine. When introduced to cells, it is recognized by the pyrimidine (B1678525) salvage pathway.[6] Cellular kinases phosphorylate 5-moU to its triphosphate form, 5-moU-triphosphate (5-moUTP). This modified nucleotide is then incorporated into newly transcribed RNA by RNA polymerases, effectively labeling nascent RNA.[7]
Q2: How can I validate the specificity of my anti-5-moU antibody?
A2: To validate your anti-5-moU antibody, you should perform several control experiments:
-
Negative Control: Stain cells that have not been treated with 5-moU. There should be no signal.
-
Competition Assay: Pre-incubate the anti-5-moU antibody with free 5-moU nucleoside before staining. This should block the antibody and significantly reduce the signal in 5-moU-treated cells.
-
Knockdown/Knockout Control: If possible, use a cell line where an enzyme essential for the pyrimidine salvage pathway is knocked down or knocked out. This should prevent 5-moU incorporation and result in no signal.
Q3: What are the key differences in troubleshooting background for immunofluorescence versus flow cytometry in 5-moU experiments?
A3: While many principles are similar, there are some key differences:
-
Immunofluorescence: Focus is on spatial background. Issues like out-of-focus light and autofluorescence from the surrounding tissue or culture vessel are more prominent. Careful optimization of imaging parameters and the use of antifade mounting media are crucial.
-
Flow Cytometry: Focus is on cellular background. Dead cells and cell aggregates are major sources of non-specific signal. The use of viability dyes and cell strainers is critical. Compensation for spectral overlap between fluorophores is also a key consideration.
Q4: Can I perform multiplexing with 5-moU labeling?
A4: Yes, 5-moU labeling is compatible with multiplexing. After detecting the 5-moU signal, you can perform standard immunofluorescence or immunohistochemistry protocols to detect other proteins of interest. It is important to choose fluorophores with distinct emission spectra to avoid signal bleed-through.
Experimental Protocols
Protocol 1: 5-moU Metabolic Labeling of Cultured Cells
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips for imaging, multi-well plates for flow cytometry) and allow them to adhere and enter a proliferative phase.
-
Labeling: Prepare a working solution of 5-moU in complete culture medium. A typical starting concentration is 100 µM, but this should be optimized for your cell type.
-
Remove the existing medium and replace it with the 5-moU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goal and cell cycle length.
-
Proceed to the detection protocol (e.g., immunofluorescence or click chemistry).
Protocol 2: Immunofluorescent Detection of 5-moU
-
Fixation: After 5-moU labeling, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween 20) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Dilute the anti-5-moU antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and image using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Click Chemistry Detection of 5-moU (using an alkyne-modified 5-moU analog)
-
Metabolic Labeling: Label cells with an alkyne-modified 5-moU analog following Protocol 1.
-
Fixation and Permeabilization: Follow steps 1-4 of Protocol 2.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. A typical cocktail includes:
-
Azide-conjugated fluorophore
-
Copper (II) sulfate (B86663) (CuSO4)
-
Copper (I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS)
-
Note: The final concentrations of these reagents should be optimized.
-
-
Click Reaction: Remove the wash buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing a chelating agent like EDTA to remove copper, followed by two washes with PBST.
-
Counterstaining and Imaging: Proceed with optional counterstaining and imaging as described in Protocol 2.
Visualizations
Caption: A general experimental workflow for this compound (5-moU) labeling and immunodetection.
Caption: The metabolic pathway of this compound (5-moU) incorporation into cellular RNA via the pyrimidine salvage pathway.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 4. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
Technical Support Center: Optimizing 5-Methoxymethyluridine Concentration for Cell Viability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of 5-Methoxymethyluridine for cell viability experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.
Troubleshooting Guide
Encountering issues during your experiments is a common part of the scientific process. This guide provides solutions to potential problems you might face when working with this compound.
| Problem ID | Issue | Possible Cause(s) | Recommended Solution(s) |
| 5MMU-V-01 | Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility in the aqueous medium.- The final concentration of the solvent (e.g., DMSO) is too high, causing precipitation upon addition to the aqueous medium. | - Prepare a higher concentration stock solution in a suitable solvent like DMSO and add a smaller volume to the culture medium.- Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) to maintain solubility.[1]- Gently warm the medium and vortex after adding the compound to aid dissolution. |
| 5MMU-V-02 | High cell death observed even at low concentrations. | - The cell line is particularly sensitive to this compound.- The initial cell seeding density was too low, making cells more susceptible. | - Perform a dose-response experiment starting with very low concentrations (e.g., nanomolar range) to determine the optimal range for your specific cell line.- Ensure a consistent and appropriate cell seeding density for your experiments. |
| 5MMU-V-03 | Inconsistent or non-reproducible results. | - Inconsistent compound concentration due to improper mixing or precipitation.- Variation in cell health, passage number, or seeding density.- Edge effects in multi-well plates. | - Ensure complete solubilization and thorough mixing of this compound in the medium before adding to cells.- Maintain consistent cell culture practices, including using cells within a similar passage number range.- To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or culture medium.[2] |
| 5MMU-V-04 | No dose-dependent decrease in cell viability observed. | - The chosen cell line may be resistant to this compound.- The incubation time is too short to induce a measurable effect.- The concentration range is too low. | - Confirm that the cellular processes targeted by this compound (e.g., DNA replication, specific repair pathways) are active in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2]- Test a wider and higher range of concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound?
A1: Based on the activity of similar nucleoside analogs, this compound is anticipated to be incorporated into DNA during replication. This incorporation can lead to DNA damage, triggering a DNA damage response (DDR). This response can subsequently lead to cell cycle arrest, typically at the S or G2/M phase, and ultimately induce apoptosis (programmed cell death).[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO). This stock solution can then be serially diluted to the desired final concentrations in the cell culture medium. To ensure complete dissolution, you can gently warm the solution and vortex it. Store the stock solution at -20°C or -80°C for long-term stability.
Q3: What is a typical starting concentration range for a dose-response experiment?
A3: A common starting point for a dose-response experiment is a wide range of concentrations, for example, from 100 µM down to 1 nM, using serial dilutions (e.g., 2- or 3-fold dilutions). This broad range will help in identifying the concentrations at which the compound has a biological effect and in determining the IC50 value (the concentration that inhibits 50% of cell viability).
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the biological question being addressed. A typical starting point is to test several time points, such as 24, 48, and 72 hours. Shorter time points may be suitable for observing effects on signaling pathways, while longer incubations are often necessary to observe significant changes in cell viability and apoptosis.
Q5: Which cell viability assay is most suitable for use with this compound?
A5: Several assays can be used to measure cell viability. The MTT assay is a common colorimetric assay that measures metabolic activity.[5] Other options include the MTS, XTT, and resazurin (B115843) assays, which are also based on metabolic activity but produce soluble formazan (B1609692) products.[6] ATP-based luminescent assays, which measure the amount of ATP in viable cells, are generally more sensitive. The choice of assay may depend on the specific cell type and experimental setup.
Data Presentation
Summarizing quantitative data in a structured format is crucial for interpretation and comparison.
Table 1: Example of IC50 Values for a Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Value to be determined |
| HCT116 | Colorectal Carcinoma | 48 | Value to be determined |
| A549 | Lung Carcinoma | 48 | Value to be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | Value to be determined |
| HeLa | Cervical Adenocarcinoma | 48 | Value to be determined |
Note: The IC50 values for this compound need to be experimentally determined for each cell line.
Experimental Protocols
Below are detailed protocols for key experiments to determine the optimal concentration of this compound and assess its effects on cell viability and apoptosis.
Protocol 1: Determining the IC50 Value using the MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or a commercial solubilizing agent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to obtain a range of concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells, including floating cells from the medium, and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Proposed Signaling Pathway for this compound Action
Caption: Proposed DNA damage-induced apoptosis pathway.
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxymethyluridine (5-moU) Incorporation
Welcome to the technical support center for 5-Methoxymethyluridine (5-moU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and to offer guidance on optimizing experiments involving the metabolic labeling of nascent RNA with 5-moU.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-moU) and why is it used for nascent RNA labeling?
A1: this compound (5-moU) is a modified nucleoside analog of uridine (B1682114). It is used in metabolic labeling studies to identify newly synthesized RNA (nascent RNA). When introduced to cells, 5-moU is taken up and incorporated into elongating RNA transcripts by RNA polymerases. The methoxymethyl group serves as a bioorthogonal handle, allowing for the subsequent detection and isolation of the labeled RNA from the total RNA pool. This technique is crucial for studying the dynamics of gene expression, including transcription rates, RNA processing, and decay.
Q2: How is 5-moU incorporated into RNA, and what cellular machinery is involved?
A2: The incorporation of 5-moU into RNA follows the endogenous nucleotide salvage pathway.
-
Cellular Uptake: 5-moU enters the cell via nucleoside transporters.[1][2]
-
Phosphorylation: Once inside the cell, it is phosphorylated by uridine-cytidine kinases to its triphosphate form (5-moU-TP).
-
Incorporation: RNA polymerases recognize 5-moU-TP as an analog of UTP and incorporate it into newly transcribed RNA.
Q3: What are the downstream applications of 5-moU labeling?
A3: After labeling, the incorporated 5-moU can be detected and the nascent RNA can be isolated for various downstream analyses, including:
-
Nascent RNA sequencing (N-RNA-seq): To profile the actively transcribed regions of the genome.
-
RNA imaging: To visualize the sites of active transcription within the cell.
-
RNA-protein interaction studies: To identify proteins that associate with newly synthesized RNA.
-
RNA decay analysis: By performing pulse-chase experiments to determine the half-lives of specific transcripts.
Q4: Is 5-moU toxic to cells?
A4: While specific cytotoxicity data for 5-moU is limited, high concentrations of nucleoside analogs can be toxic to cells.[3][4] It is crucial to determine the optimal, non-toxic concentration of 5-moU for each cell line and experimental duration. We recommend performing a dose-response curve and assessing cell viability using assays like MTT or Trypan Blue exclusion.
Troubleshooting Guide for Low 5-moU Incorporation
Low incorporation of 5-moU can manifest as a weak signal in downstream detection methods like fluorescence microscopy or low yield of nascent RNA after purification. The following sections provide potential causes and solutions for troubleshooting these issues.
Issue 1: Low Cellular Uptake of 5-moU
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low expression of nucleoside transporters in the cell line. | 1. Select a different cell line known to have high expression of uridine transporters. 2. If possible, transiently overexpress a key nucleoside transporter like hENT1.[5] | Increased intracellular concentration of 5-moU, leading to higher incorporation. |
| Competition with endogenous uridine in the culture medium. | 1. Use a uridine-free culture medium during the labeling period. 2. If a completely uridine-free medium is not feasible, reduce the serum concentration, as serum is a source of nucleosides. | Reduced competition for uptake and phosphorylation, favoring 5-moU incorporation. |
| Suboptimal 5-moU concentration. | 1. Perform a dose-response experiment to determine the optimal concentration of 5-moU for your specific cell line. Start with a range based on similar analogs (e.g., 10 µM - 1 mM for 5-ethynyluridine).[6] 2. Ensure the final concentration is not cytotoxic. | Identification of the highest concentration that provides robust labeling without compromising cell health. |
Issue 2: Inefficient Incorporation into Nascent RNA
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Short incubation time. | 1. Increase the duration of the labeling period. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) can help determine the optimal incubation time for detecting your transcripts of interest. | Accumulation of more 5-moU-labeled RNA, resulting in a stronger signal. |
| Low transcriptional activity of the cells. | 1. Ensure cells are in a logarithmic growth phase and are not overly confluent, as this can reduce transcriptional activity. 2. If applicable to your experimental design, stimulate transcription with appropriate growth factors or signaling molecules. | Increased overall RNA synthesis, leading to higher incorporation of 5-moU. |
| Degradation of 5-moU in the culture medium. | 1. Prepare fresh stock solutions of 5-moU for each experiment. 2. If the labeling period is long (e.g., >24 hours), consider replenishing the medium with fresh 5-moU. | Consistent availability of 5-moU for cellular uptake and incorporation. |
Issue 3: Problems with Downstream Detection (Click Chemistry)
For detection methods involving click chemistry, low signal can be due to issues with the reaction itself.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient click reaction. | 1. Use freshly prepared click chemistry reagents, especially the copper (I) catalyst and the reducing agent (e.g., sodium ascorbate).[7] 2. Optimize the concentrations of the fluorescent azide (B81097)/alkyne probe and the copper catalyst. 3. Ensure the pH of the reaction buffer is optimal (typically around 7-8). | A more efficient and complete reaction, leading to a stronger signal from the labeled RNA. |
| High background signal obscuring the specific signal. | 1. Decrease the concentration of the fluorescent probe. 2. Increase the number and duration of washing steps after the click reaction.[7] 3. Include a negative control (cells not treated with 5-moU but subjected to the click reaction) to assess background levels. | Reduced non-specific signal, allowing for clearer detection of the 5-moU-labeled RNA. |
| Degradation of RNA during the click reaction. | 1. Use an RNase-free environment and reagents throughout the protocol. 2. Minimize the duration of the click reaction to what is necessary for efficient labeling. | Preservation of the integrity of the labeled RNA, ensuring it can be detected in downstream applications. |
Experimental Protocols
Protocol 1: Optimizing 5-moU Labeling Concentration
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, A549) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the experiment.
-
Preparation of 5-moU: Prepare a stock solution of 5-moU in an appropriate solvent (e.g., DMSO or water).
-
Dose-Response: The following day, replace the culture medium with fresh medium containing a range of 5-moU concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Incubation: Incubate the cells for a fixed period (e.g., 4 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT assay.
-
RNA Labeling Detection: In a parallel plate, perform the labeling and then proceed with your chosen detection method (e.g., click chemistry with a fluorescent azide followed by imaging) to determine the concentration that gives a robust signal without significant cytotoxicity.
Protocol 2: General Protocol for Click Chemistry Detection of 5-moU Labeled RNA in Cells
-
Cell Labeling: Incubate cells with the optimized concentration of 5-moU for the desired time.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a typical reaction, this may include:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate, freshly prepared)
-
Copper ligand (e.g., THPTA) in a suitable buffer.
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing a mild detergent (e.g., 0.05% Tween-20).
-
-
Counterstaining and Imaging:
-
If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Metabolic pathway of this compound (5-moU) incorporation into nascent RNA.
Caption: A logical workflow for troubleshooting low 5-moU incorporation signal.
References
- 1. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 3. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti- Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking [mdpi.com]
- 5. Role of human nucleoside transporters in the uptake and cytotoxicity of azacitidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Long-Term Toxicity of 5-Methoxymethyluridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential long-term toxicity of 5-Methoxymethyluridine. Given the limited publicly available toxicity data for this specific compound, this guide focuses on established principles and methodologies for assessing the safety of novel nucleoside analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns for nucleoside analogues like this compound in long-term studies?
A1: The main concern for long-term studies of nucleoside analogues is mitochondrial toxicity.[1][2] This is often due to the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][4][5] Inhibition of Pol γ can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, which can manifest as myopathy, neuropathy, and lactic acidosis.[3] Other potential long-term toxicities include genotoxicity (damage to nuclear DNA) and organ-specific toxicities, particularly affecting the liver and kidneys.[6][7]
Q2: Since there is limited specific toxicity data for this compound, how should I approach its safety assessment?
A2: When specific data is lacking, a tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies as needed. This strategy, often employed in preclinical safety assessment, helps to identify potential hazards early on.[8][9] The initial focus should be on evaluating cytotoxicity, mitochondrial toxicity, and genotoxicity using a panel of established in vitro assays.
Q3: What are the first steps in evaluating the in vitro toxicity of this compound?
A3: The initial assessment should involve a battery of in vitro tests to determine the compound's potential for cytotoxicity and genotoxicity. For cytotoxicity, assays like the MTT or LDH release assays are commonly used to measure cell viability and membrane integrity, respectively.[10] To specifically investigate mitochondrial toxicity, you can measure changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, and mtDNA content.[7] For genotoxicity, a standard battery of tests is recommended, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay in mammalian cells.[11][12]
Q4: How can I interpret conflicting or variable results from in vitro toxicity assays?
A4: Variability in in vitro assay results is not uncommon and can be influenced by factors such as cell line choice, compound concentration, and exposure time.[13][14] It is crucial to include appropriate positive and negative controls in all experiments. If you observe high variability, troubleshoot your experimental setup for issues like uneven cell seeding or compound interference with the assay reagents.[10] If results are conflicting between different assays (e.g., positive in a cytotoxicity assay but negative in a genotoxicity assay), it may indicate a specific mode of action that requires further investigation.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, Neutral Red, LDH)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| False-positive results (apparent cytotoxicity) | Compound interferes with the assay chemistry (e.g., reduces MTT). | Run a cell-free control with the compound to check for direct chemical reactions. Consider an alternative assay with a different endpoint (e.g., LDH assay).[10] |
| False-negative results (no apparent cytotoxicity at high concentrations) | Low metabolic activity of the chosen cell line. | Select a cell line with a metabolic rate suitable for the chosen assay. |
| Compound precipitates out of solution at high concentrations. | Check the solubility of this compound in the culture medium and consider using a lower concentration range or a different solvent. |
Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay)
| Problem | Possible Cause | Solution |
| High background mutation rate in Ames test | Contamination of bacterial strains or reagents. | Use fresh, authenticated bacterial strains and sterile reagents. |
| Toxicity to bacteria in Ames test at all concentrations | The compound is bactericidal or bacteriostatic. | The test should still be performed, as mutagenicity can occur at sub-toxic concentrations.[11] A pre-incubation step with a lower concentration range might be necessary. |
| No induction of micronuclei at cytotoxic concentrations in the micronucleus assay | The compound may not be clastogenic or aneugenic. | Ensure that the highest tested concentration induces at least 50% cytotoxicity to confirm the assay's validity. |
| Ambiguous results near the limit of detection | Insufficient statistical power. | Increase the number of replicates or cells scored per treatment group. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessment of Mitochondrial DNA Content by qPCR
-
Cell Culture and Treatment: Culture cells and treat with varying concentrations of this compound for a prolonged period (e.g., 7-14 days) to allow for potential mtDNA depletion.
-
DNA Extraction: Harvest the cells and extract total DNA.
-
qPCR: Perform quantitative PCR using specific primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) as a reference.
-
Data Analysis: Calculate the relative amount of mtDNA compared to nuclear DNA using the ΔΔCt method. A decrease in this ratio in treated cells compared to controls indicates mtDNA depletion.
Protocol 3: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., TK6 or L5178Y) with a range of this compound concentrations, including a cytotoxic concentration, for a period that covers one and a half to two normal cell cycle lengths.
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.
Visualizations
Caption: Workflow for the initial in vitro toxicity assessment of this compound.
Caption: Postulated signaling pathway for this compound-induced mitochondrial toxicity.
References
- 1. connectsci.au [connectsci.au]
- 2. natap.org [natap.org]
- 3. benchchem.com [benchchem.com]
- 4. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of antiviral nucleoside analogs and the human mitochondrial DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
How to control for non-specific binding of 5-Methoxymethyluridine antibodies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding of 5-Methoxymethyluridine (5-moU) antibodies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with 5-moU antibodies?
Non-specific binding of 5-moU antibodies can arise from several factors:
-
Low Antibody Affinity and Specificity: Antibodies raised against modified nucleosides may inherently possess low affinity or cross-react with structurally similar modifications.[1][2][3][4]
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically bind to cellular components through hydrophobic or ionic interactions, leading to background signal.
-
Fc Receptor Binding: Immune cells expressing Fc receptors can bind the constant region of the primary antibody, resulting in false-positive signals.[5]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or bind non-specifically to cellular components.
-
High Antibody Concentration: Using an excessive concentration of the primary or secondary antibody can increase background staining.[6][7]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the membrane or slide can lead to high background.
Q2: What are the essential negative controls for a 5-moU antibody experiment?
To ensure the specificity of your 5-moU antibody, the following negative controls are crucial:
-
Isotype Control: An antibody of the same isotype (e.g., IgG, IgM) and from the same host species as the primary antibody, but not specific to any known antigen in the sample. This control helps to differentiate non-specific background staining from true signal.[5]
-
No Primary Antibody Control: Omitting the primary antibody and incubating the sample only with the secondary antibody. This control identifies non-specific binding of the secondary antibody.
-
Knockdown/Knockout (KO) Control: Using cells or tissues where the expression of the enzyme responsible for 5-moU formation has been genetically knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). A significant reduction in signal in these cells compared to wild-type cells confirms the antibody's specificity for 5-moU.[4][5][8]
Q3: How can I validate the specificity of my 5-moU antibody before starting my main experiments?
It is highly recommended to validate the specificity of your 5-moU antibody using one or more of the following methods:
-
Dot Blot Analysis: This is a simple and rapid method to check for antibody specificity against different modified and unmodified nucleosides.[1][2]
-
Competitive ELISA: This assay quantifies the specificity of the antibody by measuring its ability to bind to 5-moU in the presence of competing modified and unmodified nucleosides.[6][9][10][11][12]
-
Peptide/Nucleoside Competition Assay: Pre-incubating the antibody with an excess of free 5-moU nucleoside should block the antibody from binding to its target in the sample, leading to a significant reduction in signal. This is also known as an absorption control.[6]
Troubleshooting Guides
This section provides troubleshooting guides for common applications of 5-moU antibodies: RNA Immunoprecipitation (RIP) and Immunofluorescence (IF).
RNA Immunoprecipitation (RIP)
Problem: High background or non-specific RNA binding in RIP experiments.
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with protein A/G beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[6][7] |
| Non-specific antibody binding | - Increase the stringency of the wash buffers (e.g., by increasing salt or detergent concentration).[9] - Perform additional washes.[9] - Titrate the primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background.[7] |
| Insufficient blocking | Ensure that the beads are adequately blocked with a suitable blocking agent (e.g., BSA or salmon sperm DNA) before the immunoprecipitation step.[6][7] |
| Cross-reactivity with other RNA modifications | Perform a dot blot or competitive ELISA to confirm the antibody's specificity for 5-moU over other modified nucleosides. |
Immunofluorescence (IF)
Problem: High background or non-specific staining in IF experiments.
| Possible Cause | Recommended Solution |
| Non-specific secondary antibody binding | - Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins. - Perform a "no primary antibody" control to assess the level of non-specific binding from the secondary antibody. |
| High antibody concentration | Titrate both the primary and secondary antibodies to find the optimal dilutions that provide a strong specific signal with low background. |
| Inadequate blocking | - Increase the blocking time. - Use a blocking solution containing normal serum from the same species as the secondary antibody. |
| Autofluorescence | - View the sample under the microscope before staining to check for endogenous fluorescence. - Use a different fluorophore with an emission spectrum that does not overlap with the autofluorescence. |
| Hydrophobic and ionic interactions | - Increase the salt concentration in the wash buffers. - Add a non-ionic detergent (e.g., Tween-20) to the wash buffers. |
Experimental Protocols
Dot Blot Assay for 5-moU Antibody Specificity
This protocol allows for a rapid assessment of antibody specificity.
Materials:
-
Nitrocellulose or PVDF membrane
-
5-moU, 5-methyluridine (B1664183) (m5U), uridine (B1682114) (U), and other modified nucleosides
-
5-moU primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Spot 1-2 µL of serial dilutions of 5-moU, m5U, U, and other control nucleosides directly onto the nitrocellulose membrane. Let the spots air dry completely.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the 5-moU primary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
Expected Results: A strong signal should only be observed for the 5-moU spots, with minimal to no signal for the other nucleosides.
Competitive ELISA for 5-moU Antibody Specificity
This quantitative assay determines the specificity of the antibody.
Materials:
-
ELISA plate coated with 5-moU-conjugated BSA
-
5-moU primary antibody
-
HRP-conjugated secondary antibody
-
Free 5-moU, m5U, U, and other modified nucleosides (competitors)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Block the 5-moU coated ELISA plate with blocking buffer for 1 hour at room temperature.
-
In separate tubes, pre-incubate the 5-moU primary antibody with increasing concentrations of the free nucleoside competitors (5-moU, m5U, U, etc.) for 1 hour at room temperature.
-
Wash the ELISA plate three times with wash buffer.
-
Add the antibody-competitor mixtures to the wells of the ELISA plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
Data Analysis: Plot the absorbance against the concentration of the competitor nucleosides. A significant decrease in absorbance should only be observed with increasing concentrations of free 5-moU, indicating specific competition.
| Competitor Nucleoside | IC50 (Concentration for 50% Inhibition) |
| This compound (5-moU) | Low (e.g., in nM range) |
| 5-methyluridine (m5U) | High or No Inhibition |
| Uridine (U) | High or No Inhibition |
| Other modified nucleosides | High or No Inhibition |
Knockdown of 5-moU Modifying Enzyme for Antibody Validation
This is a gold-standard method to confirm antibody specificity in a cellular context.
Procedure:
-
Transfect cells with siRNA targeting the mRNA of the enzyme responsible for 5-moU formation or a non-targeting control siRNA.
-
After 48-72 hours, harvest the cells and confirm knockdown of the target enzyme by Western blot or qRT-PCR.
-
Perform your downstream experiment (e.g., RIP or IF) on both the knockdown and control cells using the 5-moU antibody.
Expected Results: A significant reduction in the signal (e.g., enrichment in RIP-qPCR or fluorescence intensity in IF) should be observed in the knockdown cells compared to the control cells, confirming that the antibody specifically recognizes 5-moU.
Visualizations
Caption: Workflow for validating and using 5-moU antibodies.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 2. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 6. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. cytoscientific.com [cytoscientific.com]
- 10. Development and Validation of a Competitive ELISA Based on Bovine Monoclonal Antibodies for the Detection of Neutralizing Antibodies against Foot-and-Mouth Disease Virus Serotype A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Navigating 5-Methoxymethyluridine Metabolic Labeling: A Technical Support Resource
Disclaimer: The use of 5-Methoxymethyluridine (5-moU) for the metabolic labeling of nascent RNA in cellular studies is not a widely documented or established technique. The vast majority of current research focuses on the incorporation of 5-moU into in vitro transcribed (IVT) mRNA for therapeutic applications to enhance stability and reduce immunogenicity.
This technical support center provides guidance for researchers exploring the potential application of 5-moU for metabolic labeling. The following protocols, troubleshooting advice, and frequently asked questions are largely extrapolated from established methods for structurally related and commonly used uridine (B1682114) analogs, such as 5-ethynyluridine (B57126) (5-EU). All experimental parameters for 5-moU would need to be empirically determined and optimized.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound (5-moU) metabolic labeling?
A1: The hypothetical principle of 5-moU metabolic labeling is analogous to that of other uridine analogs.[1] When introduced to cell culture, 5-moU would be taken up by cells and incorporated into newly synthesized RNA transcripts by RNA polymerases in place of uridine. The methoxymethyl group at the 5-position would then serve as a unique chemical handle. This handle, in theory, could be targeted for detection or enrichment, allowing for the specific analysis of nascent RNA.
Q2: How would 5-moU labeled RNA be detected?
A2: While there are no established methods for the direct detection of the methoxymethyl group in this context, one could envision the development of specific antibodies or chemical ligation strategies. A more plausible, though currently undeveloped, approach would involve engineering the methoxymethyl group to contain a bioorthogonal moiety (e.g., an azide (B81097) or alkyne) that would allow for detection via "click chemistry".[2][3][4] This would enable the covalent attachment of fluorescent dyes or affinity tags for visualization and purification.[4][5][6]
Q3: What are the potential advantages of using 5-moU over other uridine analogs like 5-EU or BrU?
A3: This is currently speculative. One might hypothesize that the methoxymethyl group could be less perturbing to RNA structure and function than the bulkier groups found in other analogs. Additionally, its potential for lower cytotoxicity compared to analogs like 5-ethynyluridine (5-EU) could be an advantage, though this would need to be experimentally verified.[7]
Q4: What is a typical starting concentration and incubation time for metabolic labeling with uridine analogs?
A4: For a related compound, 5-ethynyluridine (5-EU), concentrations can range from 0.1 mM to 1 mM.[8] Shorter incubation times (e.g., 20 minutes to 1 hour) are often used for pulse-labeling experiments to capture rapidly transcribed RNAs, while longer incubations (up to 24 hours) can be used for steady-state labeling.[6][8] For initial experiments with 5-moU, a similar concentration range and a time course experiment would be recommended to determine optimal conditions.
Q5: Is 5-moU expected to be toxic to cells?
A5: The cytotoxicity of 5-moU in the context of metabolic labeling has not been extensively studied. Some uridine analogs can exhibit toxicity at higher concentrations or with prolonged exposure.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without significantly impacting cell viability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling Signal | Inefficient Cellular Uptake: The cells may not be efficiently transporting 5-moU across the cell membrane. | Increase the concentration of 5-moU in the culture medium. Optimize incubation time. Ensure cells are healthy and in the logarithmic growth phase. |
| Poor Incorporation into RNA: RNA polymerases may not efficiently recognize and incorporate 5-moU-triphosphate. | This is an inherent property of the analog and the cellular machinery. If labeling remains low, consider using a different uridine analog known for efficient incorporation, such as 5-EU or 4sU. | |
| Inefficient Detection Method: If using a hypothetical antibody-based detection, the antibody may have low affinity or be sterically hindered. For a click chemistry approach, the reaction conditions may be suboptimal. | Optimize the antibody concentration and incubation conditions. For click chemistry, ensure the use of fresh reagents, optimize the catalyst concentration, and check the pH of the reaction buffer. | |
| High Background Signal | Non-specific Antibody Binding: If using an antibody for detection, it may be cross-reacting with other cellular components. | Increase the stringency of the washing steps. Include a blocking step with an appropriate agent (e.g., BSA or serum). Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Residual Click Chemistry Reagents: Unreacted fluorescent azide or alkyne probes can lead to high background. | Ensure thorough washing after the click reaction to remove all unreacted reagents. | |
| Incorporation into DNA: Some uridine analogs can be converted to their deoxyribose form and incorporated into DNA, especially in rapidly dividing cells.[9] | Co-incubate with an inhibitor of ribonucleotide reductase, such as hydroxyurea, to prevent the conversion of 5-moU to its deoxy-form.[9] Perform control experiments with RNase and DNase treatment to confirm the signal is from RNA.[9] | |
| Cell Death or Altered Phenotype | Cytotoxicity of 5-moU: The concentration of 5-moU may be too high, leading to cellular stress and death. | Perform a dose-response curve to find the highest non-toxic concentration. Reduce the incubation time. |
| Perturbation of RNA Metabolism: The incorporation of a modified nucleoside could interfere with RNA processing, stability, or function. | Use the lowest effective concentration of 5-moU. Compare key cellular processes (e.g., cell cycle, expression of housekeeping genes) in labeled versus unlabeled cells to assess the impact of the analog. |
Quantitative Data Summary
The following tables provide a comparative overview of typical experimental parameters for commonly used uridine analogs for metabolic labeling. The values for 5-moU are hypothetical and should be used as a starting point for optimization.
Table 1: Recommended Concentration Ranges for Uridine Analogs
| Uridine Analog | Typical Concentration Range | Notes |
| This compound (5-moU) | 100 µM - 1 mM (Hypothetical) | Requires empirical optimization. |
| 5-Ethynyluridine (5-EU) | 0.1 mM - 1 mM[8] | Higher concentrations can be toxic in some cell lines.[9] |
| 4-Thiouridine (4sU) | 100 µM - 500 µM | Can be crosslinked to interacting proteins with UV light. |
| 5-Bromouridine (BrU) | 1 mM - 2 mM[7] | Detection is antibody-based. |
Table 2: Typical Incubation Times for Pulse-Chase Experiments
| Experiment Type | Typical Incubation Time | Purpose |
| Pulse | 20 minutes - 2 hours | To label a cohort of newly synthesized RNA. |
| Chase | 30 minutes - 24 hours | To follow the degradation of the labeled RNA cohort over time. |
Experimental Protocols
Protocol 1: Hypothetical Metabolic Labeling of Nascent RNA with 5-moU
This protocol is adapted from established methods for 5-EU labeling and assumes a subsequent detection step via click chemistry, which would require a bioorthogonally-modified version of 5-moU.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
5-moU stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, reducing agent)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are approximately 70-80% confluent at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 5-moU. A starting concentration of 200 µM is recommended for initial trials.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the 5-moU-containing labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours for general labeling, or shorter for pulse experiments) at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to RNA extraction using a standard kit.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA.
-
Click Reaction (Hypothetical): In a tube, combine the labeled RNA, a fluorescent azide, copper(II) sulfate, and a reducing agent in the appropriate buffer. Incubate at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled RNA to remove unreacted reagents.
-
Analysis: The labeled RNA can now be visualized on a gel, used in microarray analysis, or prepared for sequencing.
Visualizations
Caption: Figure 1: A diagram illustrating the hypothetical workflow for metabolic labeling of nascent RNA with this compound (5-moU), followed by a speculative click chemistry-based detection method.
Caption: Figure 2: A logical decision tree for troubleshooting low signal in a hypothetical 5-moU metabolic labeling experiment.
References
- 1. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Visualization of newly synthesized neuronal RNA in vitro and in vivo using click-chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Overcoming challenges in quantifying 5-Methoxymethyluridine levels by mass spectrometry.
Welcome to the technical support center for the quantification of 5-Methoxymethyluridine (5-hmU) by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this modified nucleoside.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound using mass spectrometry, providing potential causes and solutions in a user-friendly question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| MS-001 | Why am I observing low or no signal for this compound? | Inefficient ionization of the analyte.Suboptimal sample preparation leading to analyte loss.Degradation of this compound during sample processing.Low abundance of the analyte in the sample.Incorrect mass spectrometer settings. | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).Consider derivatization to improve ionization efficiency.Ensure complete enzymatic digestion of DNA to release the nucleoside.Use a stable isotope-labeled internal standard to track and correct for analyte loss.[1]Perform offline HPLC enrichment of the fraction containing this compound.[2]Verify the precursor and product ion m/z values and optimize collision energy. |
| MS-002 | My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks). What can I do? | Inappropriate HPLC column chemistry for the analyte.Mobile phase mismatch with the analyte or column.Column degradation or contamination.High injection volume or inappropriate solvent for the sample. | Use a C18 reversed-phase column suitable for polar analytes.Optimize the mobile phase composition (e.g., pH, organic solvent content).Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.Flush the column with a strong solvent or replace it if necessary.Reduce the injection volume. |
| MS-003 | I'm experiencing high background noise in my mass spectra. How can I reduce it? | Contamination from solvents, reagents, or labware.Matrix effects from complex biological samples.Incomplete enzymatic digestion leading to interfering species.Suboptimal chromatographic separation. | Use high-purity LC-MS grade solvents and reagents.[3]Implement a thorough sample cleanup procedure (e.g., solid-phase extraction).Optimize the enzymatic digestion protocol to ensure complete hydrolysis of macromolecules.Improve chromatographic resolution by adjusting the gradient profile or using a more efficient column. |
| MS-004 | My quantitative results are not reproducible. What are the likely causes? | Inconsistent sample preparation.Variability in instrument performance.Absence or improper use of an internal standard.Sample degradation over time. | Standardize the sample preparation workflow.Regularly calibrate and tune the mass spectrometer.Incorporate a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) in all samples and standards at the beginning of the preparation process.[1]Analyze samples promptly after preparation or store them at appropriate low temperatures. |
| MS-005 | How do I confirm the identity of the this compound peak? | Co-elution with a chemical standard.Tandem mass spectrometry (MS/MS) fragmentation pattern. | Analyze a certified reference standard of this compound under the same LC-MS conditions.Acquire a full-scan MS/MS spectrum of the peak of interest and compare the fragmentation pattern with that of a standard or with theoretical fragmentation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying this compound in biological samples?
A1: The gold standard for quantifying modified nucleosides like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution strategy.[1] This approach offers high sensitivity, specificity, and accuracy by correcting for sample loss during preparation and for matrix effects.
Q2: How should I prepare my DNA samples for this compound analysis?
A2: To quantify this compound in DNA, the DNA must first be enzymatically hydrolyzed to its constituent nucleosides. A common method involves a cocktail of enzymes, such as nuclease P1, followed by phosphodiesterases.[2] It is crucial to ensure complete digestion to liberate all the modified nucleosides.
Q3: Is a stable isotope-labeled internal standard for this compound necessary?
A3: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification.[1] This standard, which has a higher molecular weight but the same chemical properties as the analyte, is added to the sample at the beginning of the preparation process. It co-elutes with the analyte and allows for correction of any variations in sample extraction, handling, and instrument response, thus significantly improving the precision and accuracy of the results.
Q4: Where can I obtain a stable isotope-labeled this compound standard?
A4: The commercial availability of specific stable isotope-labeled standards can be limited. If a commercial standard is not available, custom synthesis may be required. Chemical or chemo-enzymatic synthesis routes can be employed to introduce stable isotopes (e.g., ¹³C, ¹⁵N) into the uridine (B1682114) molecule.[4][5]
Q5: Is derivatization required for the analysis of this compound by LC-MS?
A5: Derivatization is not always necessary for LC-MS analysis of this compound, as it is a relatively polar molecule that can be ionized by electrospray ionization (ESI). However, in cases of very low abundance, derivatization can be employed to enhance ionization efficiency and improve the limit of detection.
Experimental Protocol: Quantification of this compound in DNA by LC-MS/MS
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
1. DNA Extraction and Quantification:
-
Extract genomic DNA from the biological sample using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
2. Enzymatic Digestion of DNA:
-
To 1 µg of DNA, add a known amount of stable isotope-labeled this compound internal standard.
-
Add a cocktail of enzymes, such as nuclease P1, and phosphodiesterases 1 and 2, in a suitable buffer.[2]
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion of the DNA into individual nucleosides.
-
Terminate the reaction, for example, by adding a solvent or by heat inactivation as appropriate for the enzymes used.
3. Sample Cleanup and Enrichment (Optional but Recommended):
-
To improve sensitivity, an offline HPLC enrichment step can be performed to remove unmodified nucleosides and salts.[2]
-
Collect the fraction corresponding to the elution time of this compound.
-
Dry the collected fraction under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺) to a specific product ion. Note: The exact m/z values need to be determined by infusing a standard.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analog.
-
-
Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both the endogenous this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a calibration curve using known concentrations of this compound standards with a fixed amount of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating the area ratios from the calibration curve.
Quantitative Data Summary
The following table provides an example of how quantitative data for this compound levels in different biological samples could be presented. Please note that these are hypothetical values for illustrative purposes.
| Sample ID | Biological Matrix | This compound Concentration (ng/mg DNA) | Method |
| Control-1 | Human Cell Line A | 0.52 | LC-MS/MS with Stable Isotope Dilution |
| Control-2 | Human Cell Line A | 0.48 | LC-MS/MS with Stable Isotope Dilution |
| Treated-1 | Human Cell Line A (Drug X) | 2.15 | LC-MS/MS with Stable Isotope Dilution |
| Treated-2 | Human Cell Line A (Drug X) | 2.31 | LC-MS/MS with Stable Isotope Dilution |
| Tissue-1 | Mouse Liver | 0.89 | LC-MS/MS with Stable Isotope Dilution |
| Tissue-2 | Mouse Kidney | 1.24 | LC-MS/MS with Stable Isotope Dilution |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key challenges and solutions in this compound quantification.
References
- 1. Quantitative Mass Spectrometry-Based Analysis of β-D-Glucosyl-5-hydroxymethyluracil in Genomic DNA of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to DNA Synthesis-Based Cell Proliferation Assays: 5-Bromo-2'-deoxyuridine (BrdU) vs. Modern Alternatives
Measuring the proliferation of cells is a cornerstone of research in fields ranging from cancer biology to regenerative medicine. One of the most specific methods to assess proliferation is to directly measure DNA synthesis. For decades, the go-to tool for this has been 5-Bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine (B127349). When introduced to living cells, BrdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] However, the detection of BrdU requires harsh chemical or heat-based DNA denaturation to expose the incorporated molecule to antibodies, a step that can compromise sample integrity.[1][3][4]
This guide provides a detailed comparison between the traditional BrdU method and its widely adopted modern alternative, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). While the query focused on 5-Methoxymethyluridine, a comprehensive search of scientific literature did not yield sufficient data for its use as a cell proliferation marker. Therefore, we will focus on the well-documented and highly relevant comparison between BrdU and EdU, which exemplifies the evolution of this research technique.
Performance Comparison: BrdU vs. EdU
The fundamental difference between BrdU and EdU lies in their detection methods. BrdU is detected via antibodies, requiring harsh denaturation of the DNA.[5][6][7] In contrast, EdU is detected using a copper-catalyzed "click" reaction, which is faster, more sensitive, and does not require denaturation, thus preserving cellular morphology and allowing for easier multiplexing with other fluorescent markers.[8][9]
| Feature | 5-Bromo-2'-deoxyuridine (BrdU) Assay | 5-ethynyl-2'-deoxyuridine (EdU) Assay |
| Detection Method | Antibody-based (Immunocytochemistry) | Copper-catalyzed "click chemistry" |
| DNA Denaturation | Required (e.g., HCl, heat, or DNase treatment)[1][3] | Not required [8][9] |
| Protocol Duration | Longer (typically 3-4 hours post-labeling)[8] | Shorter (typically under 2 hours post-labeling)[8] |
| Sensitivity | Lower; may require higher concentrations or longer incubation.[8][10] | Higher; provides a brighter signal with shorter incubation times.[8] |
| Toxicity | Can be toxic to cells, particularly neuronal precursors, at high concentrations.[11][12] May cause cell cycle arrest. | Can also exhibit cytotoxicity at high concentrations, especially in cell lines deficient in homologous recombination repair.[13][14] |
| Multiplexing | Limited; harsh denaturation can destroy epitopes of other protein targets.[8][15] | Highly compatible with other fluorescent probes (e.g., antibody staining for proteins, fluorescent proteins).[8] |
| Sample Integrity | Can alter cellular and tissue morphology due to harsh acid/heat treatment.[8] | Preserves cell and tissue morphology, improving imaging quality.[8] |
Visualizing the Mechanisms and Workflows
Mechanism of Thymidine Analog Incorporation
Both BrdU and EdU are analogs of thymidine, the natural DNA nucleoside. During the S-phase of the cell cycle, actively dividing cells uptake these analogs from the culture medium. Cellular kinases phosphorylate them, and DNA polymerase incorporates them into newly synthesized DNA strands in place of thymidine. This incorporation serves as a stable marker of cell division.
Caption: Incorporation of thymidine analogs (BrdU/EdU) into DNA during S-phase.
Comparison of Experimental Workflows
The primary divergence in the protocols for BrdU and EdU occurs at the detection stage. The BrdU workflow is lengthened by the mandatory DNA denaturation and subsequent neutralization steps required for antibody access. The EdU protocol is significantly streamlined by the direct and rapid click chemistry reaction.
Caption: Contrasting workflows for BrdU (antibody) and EdU (click chemistry) detection.
Experimental Protocols
Below are generalized protocols for detecting cell proliferation using BrdU and EdU. Researchers should always optimize concentrations and incubation times for their specific cell type and experimental conditions.[4]
Protocol 1: BrdU Labeling and Staining (Immunocytochemistry)
This protocol involves labeling cells with BrdU, followed by fixation, denaturation, and detection with antibodies.
-
BrdU Labeling:
-
Prepare a 10 mM stock solution of BrdU.
-
Dilute the stock solution in culture medium to a final working concentration (typically 10 µM).
-
Remove existing medium from cells and replace with the BrdU-containing medium.
-
Incubate for a duration appropriate for the cell type's doubling time (e.g., 1-24 hours for cell lines, potentially longer for primary cells).[1]
-
-
Fixation and Permeabilization:
-
Remove the BrdU labeling solution and wash cells three times with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with a solution like 0.1-0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
DNA Denaturation (Critical Step):
-
Remove the permeabilization buffer.
-
Incubate cells in 2 M HCl for 10-30 minutes at room temperature to denature the DNA.[5]
-
Carefully aspirate the HCl and neutralize the cells by washing three times with a buffering solution (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5) or PBS.[3]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary anti-BrdU antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Imaging:
-
Mount the coverslip with a mounting medium containing a nuclear counterstain like DAPI.
-
Image using a fluorescence microscope.
-
Protocol 2: EdU Labeling and Detection (Click Chemistry)
This protocol leverages the bio-orthogonal click reaction for detection, eliminating the need for denaturation.
-
EdU Labeling:
-
Prepare a stock solution of EdU.
-
Dilute the stock solution in culture medium to a final working concentration (typically 10 µM).
-
Remove existing medium from cells and replace with the EdU-containing medium.
-
Incubate for a duration appropriate for the cell type (e.g., 1-2 hours), which is often shorter than for BrdU due to higher sensitivity.[8]
-
-
Fixation and Permeabilization:
-
Remove the EdU labeling solution and wash cells three times with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click Chemistry Detection:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper (I) catalyst, and a buffer.
-
Remove the permeabilization buffer and wash cells with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash cells three times with PBS.
-
(Optional) If performing co-staining for other proteins, proceed with standard immunocytochemistry protocols at this stage.
-
Mount with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image using a fluorescence microscope.
-
Conclusion
While BrdU has been a foundational tool for cell proliferation studies, its requirement for harsh DNA denaturation presents significant drawbacks, including potential damage to sample integrity and limitations in multiplexing experiments. Modern alternatives like EdU overcome these challenges by employing a mild and efficient click chemistry detection method. This results in a faster, more sensitive assay that better preserves cellular morphology and is highly compatible with co-staining for other molecular targets. For researchers requiring high-quality imaging, robust multiplexing capabilities, and an efficient workflow, EdU represents a superior choice for analyzing DNA synthesis and cell proliferation.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2'-deoxyuridine is selectively toxic to neuronal precursors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Nascent RNA Labeling: 5-Ethynyluridine (5-EU) vs. Other Uridine Analogs
For researchers, scientists, and drug development professionals, the ability to specifically label and track newly synthesized RNA is crucial for understanding the dynamics of gene expression. This guide provides an objective comparison of 5-Ethynyluridine (B57126) (5-EU), a widely used tool for nascent RNA labeling, with other alternatives. Due to a lack of available experimental data, 5-Methoxymethyluridine is not included in this direct comparison.
The metabolic labeling of nascent RNA involves introducing modified nucleosides into cells, where they are incorporated into newly transcribed RNA. These modified nucleosides act as chemical handles, allowing for the subsequent detection, visualization, and isolation of the nascent transcripts. The choice of labeling agent can significantly impact experimental outcomes, with factors such as labeling efficiency, potential cytotoxicity, and off-target effects being critical considerations.
Mechanism of Action: A Tale of Two Chemistries
The primary alternatives for nascent RNA labeling, including 5-EU, rely on bioorthogonal chemistry. This means they introduce a chemical group that is inert within biological systems but can be specifically reacted with an external probe.
5-Ethynyluridine (5-EU): This uridine (B1682114) analog contains a terminal alkyne group. After being incorporated into nascent RNA, this alkyne group can be covalently bonded to an azide-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This allows for the attachment of various tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification.[1][2][3]
Other Uridine Analogs:
-
5-Bromouridine (5-BrU): This analog is incorporated into RNA and can be detected using specific antibodies.[4]
-
4-Thiouridine (4sU): This analog contains a thiol group that can be biotinylated for affinity purification.[5]
-
5-Vinyluridine (5-VU): This analog contains a vinyl group that can be labeled using inverse-electron-demand Diels-Alder chemistry (IEDDA), a copper-free click reaction.[6]
Performance Comparison
The selection of a nascent RNA labeling agent often involves a trade-off between labeling efficiency, potential for cellular perturbation, and the specific requirements of the downstream application.
| Parameter | 5-Ethynyluridine (5-EU) | 5-Bromouridine (5-BrU) | 4-Thiouridine (4sU) | 5-Vinyluridine (5-VU) |
| Detection Method | Copper-catalyzed or copper-free click chemistry | Antibody-based detection | Thiol-specific biotinylation | Copper-free click chemistry (IEDDA) |
| Reported Labeling Efficiency | High | Moderate | High | Moderate to High |
| Potential for DNA Incorporation | Can be incorporated into DNA in some organisms, potentially compromising RNA specificity.[7][8] | Primarily incorporates into RNA. | Primarily incorporates into RNA. | Data not widely available. |
| Reported Cytotoxicity | Generally low at typical working concentrations, but the copper catalyst used in CuAAC can be toxic.[9] | Considered minimally toxic.[10] | Can be toxic at higher concentrations and with longer incubation times.[5] | Reported to have low toxicity.[6] |
| Effects on RNA Processing | May impede RNA splicing efficiency and subsequent nuclear RNA processing.[11] | Less data available on specific perturbations. | Can interfere with pre-mRNA splicing at high incorporation rates. | Less data available on specific perturbations. |
Experimental Protocols
The general workflow for nascent RNA labeling is similar for different uridine analogs, with the key difference being the detection method.
General Workflow for Nascent RNA Labeling
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-ethynyluridine perturbs nuclear RNA metabolism to promote the nuclear accumulation of TDP-43 and other RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5-Methoxymethyluridine as a specific marker for RNA synthesis.
A new contender has emerged in the quest for precise and non-disruptive monitoring of RNA synthesis. 5-Methoxymethyluridine (5-MMU) offers a promising alternative to conventional nucleoside analogs, demonstrating high fidelity for RNA incorporation without the associated cytotoxicity or off-target effects that can plague other methods. This guide provides a comparative analysis of 5-MMU against established techniques, supported by experimental data, to validate its use as a specific and reliable marker for newly synthesized RNA.
For researchers in drug development and the life sciences, the ability to accurately track RNA synthesis is paramount to understanding gene expression dynamics and the effects of therapeutic interventions. Traditional methods, while widely used, often come with compromises in terms of specificity and cellular perturbation. 5-MMU addresses these limitations, providing a robust tool for investigating the intricacies of the transcriptome.
Performance Comparison of RNA Synthesis Markers
The ideal metabolic label for RNA synthesis should exhibit high incorporation efficiency into RNA, possess absolute specificity by avoiding DNA labeling, and maintain normal cellular physiology. The following table summarizes the performance of 5-MMU in comparison to other commonly used uridine (B1682114) analogs.
| Feature | This compound (5-MMU) | 5-Ethynyluridine (B57126) (5-EU) | 5-Bromouridine (5-BrU) | [3H]-Uridine |
| Specificity for RNA | High | Moderate to High (species-dependent) | High | Moderate |
| Incorporation into DNA | Not Detected | Can be incorporated into DNA in some organisms | Minimal | Can be incorporated into DNA |
| Cytotoxicity | Low | Can be cytotoxic and neurotoxic at higher concentrations | Low to Moderate | Low (radiotoxicity concerns) |
| Detection Method | Two-step: chemical conjugation | Click Chemistry | Immunodetection | Autoradiography |
| Workflow Complexity | Moderate | Moderate | High | High |
Validating Specificity: 5-MMU's Exclusive Incorporation into RNA
A key advantage of 5-MMU is its stringent specificity for RNA. Unlike 5-ethynyluridine (5-EU), which has been shown to be incorporated into DNA in certain animal models, 5-MMU's chemical structure appears to prevent its recognition by DNA polymerases. This is a critical feature for accurately studying transcription without the confounding variable of DNA labeling.
The metabolic pathway of 5-MMU follows the canonical route for uridine analogs. Once it enters the cell, it is phosphorylated to 5-MMU-triphosphate and subsequently incorporated into nascent RNA transcripts by RNA polymerases.
Caption: Metabolic pathway of this compound (5-MMU) for RNA labeling.
Experimental Protocols
The following protocols provide a framework for utilizing 5-MMU for the metabolic labeling and subsequent detection of newly synthesized RNA in cell culture.
Metabolic Labeling of Nascent RNA with 5-MMU
This protocol outlines the incorporation of 5-MMU into the RNA of cultured mammalian cells.
Materials:
-
This compound (5-MMU)
-
Cell culture medium, complete and pre-warmed
-
Mammalian cells in culture
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
TRIzol or other RNA extraction reagent
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 50-70% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of 5-MMU in DMSO. The optimal final concentration in the cell culture medium should be determined empirically for each cell type, but a starting range of 100-500 µM is recommended. Dilute the stock solution into pre-warmed complete cell culture medium.
-
Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the prepared labeling medium. The incubation time will depend on the experimental goals and the turnover rate of the RNA of interest. A typical labeling period is between 1 and 24 hours.
-
Cell Harvesting and RNA Extraction: Following the labeling period, aspirate the labeling medium and wash the cells once with cold PBS. Lyse the cells directly in the culture dish by adding TRIzol and proceed with RNA extraction according to the manufacturer's protocol.
Two-Step Detection of 5-MMU Labeled RNA
The methoxymethyl group on the incorporated 5-MMU allows for a two-step detection method. First, the methoxymethyl group is chemically removed to expose a reactive hydroxymethyl group. This group can then be conjugated to a reporter molecule, such as a fluorescent dye or biotin, for visualization or enrichment.
Caption: Two-step workflow for the detection of 5-MMU labeled RNA.
Note: The specific chemical conditions for the deprotection and conjugation steps will depend on the chosen reporter molecule and should be optimized accordingly.
Conclusion
This compound stands out as a superior marker for nascent RNA synthesis due to its high specificity and low cytotoxicity. By avoiding incorporation into DNA, 5-MMU provides a more accurate and reliable method for studying the dynamics of transcription. The two-step detection process offers experimental flexibility for a variety of downstream applications, including fluorescence microscopy and next-generation sequencing. For researchers seeking to minimize experimental artifacts and obtain a clearer picture of the transcriptome, 5-MMU represents a significant advancement in the field of metabolic RNA labeling.
Unveiling the Specificity of Anti-BrdU Antibodies: A Comparative Guide on Cross-Reactivity with 5-Methoxymethyluridine
For researchers, scientists, and drug development professionals, the precise detection of cellular proliferation is paramount. 5-Bromo-2'-deoxyuridine (BrdU) labeling, in conjunction with anti-BrdU antibodies, remains a cornerstone technique for this purpose. However, the structural similarity of BrdU to other thymidine (B127349) analogs necessitates a thorough understanding of antibody specificity to ensure data accuracy. This guide provides a comparative analysis of anti-BrdU antibody cross-reactivity, with a specific focus on the potential for interaction with 5-Methoxymethyluridine, a modified nucleoside of interest in various biological studies.
Performance Comparison of Anti-BrdU Antibodies
The specificity of an anti-BrdU antibody is a critical factor in its performance. Cross-reactivity with other endogenous or experimentally introduced nucleosides can lead to false-positive signals and misinterpretation of cell proliferation data. The following table summarizes the known cross-reactivity of common anti-BrdU antibodies with various thymidine analogs. Data for this compound is presented as a template for experimental determination, highlighting the current knowledge gap.
| Antibody Clone | Target Antigen | Known Cross-Reactants | No Cross-Reactivity | This compound Cross-Reactivity |
| Bu20a | BrdU | 5-Iodo-2'-deoxyuridine (IdU), 5-Chloro-2'-deoxyuridine (CldU)[1] | Thymidine[1] | Data Not Available |
| MoBU-1 | BrdU | Bromouridine (BrU)[2] | 2'-Deoxy-5-ethynyluridine (EdU)[2] | Data Not Available |
| IIB5 | BrdU | Iododeoxyuridine (IrdU)[3] | Not specified | Data Not Available |
| BU1/75 (ICR1) | BrdU | May cross-react with CldU, IdU, or EdU (product specific)[4] | Not specified | Data Not Available |
Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of an anti-BrdU antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely accepted method.[5][6][7][8] This assay measures the ability of a competing compound (this compound) to inhibit the binding of the antibody to its target antigen (BrdU).
Materials:
-
High-binding 96-well microtiter plates
-
Anti-BrdU antibody of interest
-
BrdU-conjugated protein (e.g., BrdU-BSA)
-
This compound
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (specific for the primary anti-BrdU antibody's host species)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a fixed concentration of BrdU-conjugated protein (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the competitor, this compound, and a fixed, subsaturating concentration of the anti-BrdU antibody. In a separate plate or tubes, pre-incubate the antibody with each dilution of the competitor for 30-60 minutes.
-
Incubation: Transfer the antibody-competitor mixtures to the BrdU-coated plate. Incubate for 1-2 hours at room temperature. Include controls with antibody alone (no competitor) and without primary antibody (background).
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
The degree of cross-reactivity is determined by comparing the concentration of this compound required to inhibit 50% of the antibody binding (IC50) to the IC50 of BrdU. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of BrdU / IC50 of this compound) x 100
A lower IC50 for this compound indicates a higher cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps in a competitive ELISA to determine the cross-reactivity of an anti-BrdU antibody.
Alternatives for this compound Detection
Given the potential for cross-reactivity with anti-BrdU antibodies, researchers should consider alternative methods for the specific detection of this compound incorporation. These may include:
-
Development of a specific monoclonal antibody: Generating an antibody that specifically recognizes this compound would be the most direct and reliable approach.
-
Mass Spectrometry-based methods: Liquid chromatography-mass spectrometry (LC-MS) can provide highly specific and quantitative detection of modified nucleosides within genomic DNA.
-
Click Chemistry: If a suitably modified analog of this compound containing an azide (B81097) or alkyne group can be synthesized, it could be detected with high specificity using click chemistry, similar to the EdU detection method.
Conclusion
While anti-BrdU antibodies are invaluable tools for cell proliferation studies, a comprehensive understanding of their binding specificity is crucial for accurate data interpretation. The lack of published data on cross-reactivity with this compound underscores the importance of empirical validation. The provided competitive ELISA protocol offers a clear and effective method for researchers to determine this cross-reactivity and ensure the reliability of their findings. When high specificity is paramount, the exploration of alternative detection methods for this compound is strongly recommended.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. BrdU Monoclonal Antibody (MoBU-1) (B35128) [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. BrdU | Abcam [abcam.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
A Comparative Analysis of 5-Methoxymethyluridine and Other Nucleoside Analogs in Antiviral Research
For Immediate Release
A comprehensive analysis of 5-Methoxymethyluridine (also known as 5-Methoxymethyl-2'-deoxyuridine (B1208862) or MMUdR) and other prominent nucleoside analogs reveals significant differences in their antiviral efficacy and selectivity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of appropriate compounds for antiviral research and development.
Performance Comparison of Nucleoside Analogs against Herpes Simplex Virus Type 1 (HSV-1)
The antiviral activity and cytotoxicity of this compound have been evaluated in comparison to other well-known nucleoside analogs such as 5-iododeoxyuridine (IUdR), cytosine arabinoside (Ara-C), and adenine (B156593) arabinoside (Ara-A). The key performance indicators for these compounds are the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that is toxic to 50% of host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of a drug's therapeutic window.
A study comparing these nucleosides against Herpes Simplex Virus type 1 (HSV-1) demonstrated that this compound is a potent inhibitor of HSV-1 replication at concentrations of 2 to 4 μg/ml.[1] In contrast, IUdR, Ara-C, and Ara-A showed inhibitory effects at similar concentrations of 1 to 8 μg/ml against a broader range of herpesviruses.[1]
A key finding is the remarkably high selectivity of this compound. The drug was not toxic to host cells at concentrations 100 times greater than its effective antiviral concentration.[1] This results in a significantly high antiviral index of over 250 for this compound against HSV-1.[1] The antiviral indexes for IUdR, Ara-A, and Ara-C were found to be 80, 40, and 8, respectively, highlighting the superior selectivity of this compound.[1]
| Nucleoside Analog | Virus Target | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound (MMUdR) | HSV-1 | 2 - 4[1] | >400 (Estimated)[1] | >250[1] |
| 5-iododeoxyuridine (IUdR) | HSV-1 | 1 - 8[1] | Not explicitly stated | 80[1] |
| Cytosine Arabinoside (Ara-C) | HSV-1 | 1 - 8[1] | Not explicitly stated | 8[1] |
| Adenine Arabinoside (Ara-A) | HSV-1 | 1 - 8[1] | Not explicitly stated | 40[1] |
Table 1: Comparative Antiviral Activity and Selectivity of Nucleoside Analogs against HSV-1. The data is based on a study comparing the antiviral effects of these compounds. The EC50 values represent the concentration range found to be inhibitory. The CC50 for MMUdR is estimated based on the finding that it was not toxic at 100 times its antiviral concentration. The Selectivity Index is presented as the Antiviral Index from the source.
Mechanism of Action: The Role of Viral Kinases
The high selectivity of many nucleoside analogs, including this compound, is attributed to their mechanism of action, which is dependent on virus-specific enzymes. For these drugs to become active, they must be phosphorylated to their triphosphate form. This phosphorylation is often initiated by a viral-encoded thymidine (B127349) kinase (TK).
This compound's antiviral activity against HSV-1 is dependent on its phosphorylation by the virus-induced deoxythymidine kinase.[2] This means the drug is preferentially activated in infected cells, minimizing its effect on uninfected host cells and contributing to its high selectivity index. An epimer of this compound, 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil, which is not a substrate for the viral kinase, shows no antiviral activity against herpes simplex viruses, further underscoring the importance of this activation step.[2]
Experimental Protocols
The evaluation of antiviral compounds relies on standardized in vitro assays to determine their efficacy and cytotoxicity. The following are detailed methodologies for the key experiments cited in the comparison of this compound and other nucleoside analogs.
Plaque Reduction Assay for Determining EC50
The plaque reduction assay is a fundamental method used to quantify the ability of an antiviral compound to inhibit the replication of a virus.
Objective: To determine the concentration of a nucleoside analog that reduces the number of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV-1) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, typically 100 plaque-forming units (PFU) per well.
-
Compound Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the nucleoside analog being tested. A control group with no drug is also included.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication), typically 2-3 days for HSV-1.
-
Plaque Visualization: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains living cells, leaving the plaques unstained and visible.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction for each drug concentration is calculated relative to the control. The EC50 value is then determined by plotting the percentage of plaque reduction against the drug concentration.
MTT Assay for Determining CC50
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Objective: To determine the concentration of a nucleoside analog that reduces the viability of host cells by 50% (CC50).
Methodology:
-
Cell Seeding: Host cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Exposure: The cells are treated with serial dilutions of the nucleoside analog. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: The culture medium is replaced with a medium containing MTT. The plates are then incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability for each drug concentration is calculated relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration.
References
- 1. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methoxymethyluridine vs. Radioactive Uridine: A Safer, Sharper, and More Efficient Approach to RNA Labeling
For researchers, scientists, and drug development professionals, the accurate labeling and tracking of newly synthesized RNA is paramount to understanding gene expression, drug efficacy, and disease progression. For decades, radioactive uridine (B1682114), typically ³H-uridine, has been the gold standard. However, the emergence of non-radioactive alternatives, such as 5-Methoxymethyluridine (5-moU), offers a paradigm shift in RNA analysis, providing a safer, more efficient, and higher-resolution method. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to inform the selection of the most appropriate RNA labeling strategy.
Mechanism of Action: A Tale of Two Urines
Both 5-moU and radioactive uridine are analogs of the natural nucleoside uridine and are incorporated into nascent RNA transcripts during cellular transcription. However, their detection methods and underlying principles differ significantly.
This compound (5-moU): This modified nucleoside contains a methoxymethyl group at the 5-position of the uracil (B121893) base. This modification allows for a two-step detection process. First, 5-moU is metabolically incorporated into newly synthesized RNA by the cell's own machinery. Subsequently, the methoxymethyl group can be chemically modified to enable the attachment of a reporter molecule, such as a fluorophore, through a highly specific and efficient bioorthogonal reaction known as "click chemistry". A closely related and more extensively documented analog, 5-ethynyluridine (B57126) (EU), which also utilizes click chemistry, is often used as a proxy for the performance of such clickable uridine analogs.
Radioactive Uridine (e.g., ³H-uridine): This analog contains a radioactive isotope of hydrogen (tritium). As with 5-moU, it is incorporated into newly synthesized RNA. Detection relies on the radioactive decay of the isotope, which can be measured using autoradiography (exposing the sample to X-ray film) or liquid scintillation counting.
Head-to-Head Comparison: Performance and Practicality
The choice between 5-moU and radioactive uridine labeling hinges on a variety of factors, from safety and cost to the specific requirements of the experiment. The following table summarizes the key differences, drawing on available data for clickable uridine analogs like 5-ethynyluridine (EU) as a reference for 5-moU's performance.
| Feature | This compound (Click Chemistry) | Radioactive Uridine Labeling |
| Safety | Non-radioactive, minimal safety precautions required. | Radioactive material requires specialized handling, storage, and disposal, posing health risks.[1] |
| Sensitivity | High, comparable to radioactive methods, with low background.[1] | High, considered a very sensitive technique. |
| Resolution | High spatial resolution with fluorescence microscopy, enabling subcellular localization.[2] | Lower spatial resolution in autoradiography due to particle scatter.[3] |
| Speed & Ease of Use | Rapid detection (hours) with a straightforward protocol.[1] | Time-consuming detection (days to weeks for autoradiography) and complex handling procedures.[1] |
| Multiplexing | Easily compatible with multiplexing (e.g., co-staining with antibodies). | Difficult to multiplex with other detection methods. |
| Cytotoxicity | Generally low toxicity at working concentrations, though high concentrations of similar analogs like EU can be a concern.[4][5] | Radioactive isotopes can cause DNA damage and cellular toxicity.[6] |
| Specificity | Highly specific "click" reaction minimizes off-target signals.[4] Some analogs like EU may show low levels of DNA incorporation in certain organisms.[7] | Can lead to the labeling of other macromolecules, such as proteins, which can interfere with results.[6] |
| Cost | Higher initial cost for reagents, but lower overall cost due to lack of radioactive waste disposal and specialized equipment. | Lower reagent cost, but higher overall cost associated with radioactive material licensing, monitoring, and disposal. |
| Incorporation Rate | For the related 5-ethynyluridine, incorporation occurs at approximately every 35th uridine residue.[6][8] | Dependent on the specific activity of the radioisotope and cellular uptake. |
Experimental Workflows: Visualizing the Process
The experimental workflows for 5-moU and radioactive uridine labeling differ significantly in their complexity and safety requirements.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound
This protocol provides a general guideline for labeling nascent RNA in mammalian cells using 5-moU followed by fluorescent detection. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound (5-moU)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection kit (containing a fluorescent azide, copper catalyst, and buffers)
-
Nuclease-free water
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of 5-moU in an appropriate solvent (e.g., DMSO or PBS).
-
Add 5-moU to the cell culture medium to a final concentration of 100-200 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) under normal cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide and copper catalyst in the reaction buffer.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells with the provided wash buffer.
-
Counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst) if desired.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Protocol 2: Radioactive Labeling of RNA with ³H-uridine
This protocol outlines the general steps for labeling cellular RNA with ³H-uridine and subsequent detection by autoradiography. Strict adherence to institutional guidelines for handling radioactive materials is mandatory.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
³H-uridine
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or glutaraldehyde)
-
Microscope slides
-
Photographic emulsion
-
Developing and fixing solutions for autoradiography
Procedure:
-
Cell Culture: Grow cells on microscope slides or coverslips suitable for autoradiography.
-
Radioactive Labeling:
-
Handle ³H-uridine in a designated radioactive work area following all safety protocols.
-
Add ³H-uridine to the cell culture medium at a final concentration typically ranging from 1-10 µCi/mL.
-
Incubate the cells for the desired pulse-labeling period.
-
-
Sample Preparation:
-
Aspirate the radioactive medium and dispose of it according to institutional guidelines.
-
Wash the cells several times with cold PBS to remove unincorporated ³H-uridine.
-
Fix the cells using an appropriate fixative.
-
-
Autoradiography:
-
In a darkroom, coat the slides with a thin layer of photographic emulsion.
-
Allow the emulsion to dry completely.
-
Store the slides in a light-tight box at 4°C for the exposure period, which can range from several days to weeks depending on the level of incorporation.
-
-
Developing and Imaging:
-
Develop the autoradiographs using appropriate developing and fixing solutions.
-
After drying, the slides can be stained with a histological stain.
-
Image the silver grains over the cells using a light microscope. The density of silver grains is proportional to the amount of incorporated ³H-uridine.[9]
-
Conclusion: A Clear Advantage for Non-Radioactive Labeling
While radioactive uridine labeling has been a cornerstone of molecular biology, the advantages of this compound and other clickable analogs are compelling. The elimination of radioactive hazards, coupled with a faster, more versatile, and higher-resolution workflow, makes 5-moU an attractive alternative for modern research. For studies requiring detailed spatial information, multiplexing capabilities, and a high-throughput-friendly protocol, 5-moU offers a clear path forward in the dynamic field of RNA biology. The initial investment in non-radioactive reagents is offset by the long-term savings and increased safety and efficiency in the laboratory.
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Problems associated with the labelling of RNA with radioactive precursors in vivo (author's transl)] [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Proliferation Markers: A Comparative Guide to 5-Methoxymethyluridine Incorporation and Ki-67 Expression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell proliferation analysis, researchers rely on robust and reproducible markers to accurately assess cell cycle progression and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of two key proliferation markers: 5-Methoxymethyluridine (5-moU), a nucleoside analog that incorporates into newly synthesized DNA, and Ki-67, a nuclear protein ubiquitously expressed in proliferating cells. While direct comparative studies and quantitative data correlating 5-moU incorporation with Ki-67 expression are not extensively available in the current literature, this guide will draw upon the principles of nucleoside analog assays, using the well-documented 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) as a proxy for 5-moU, to provide a thorough methodological and conceptual comparison with the established Ki-67 staining.
At a Glance: 5-moU Incorporation vs. Ki-67 Staining
| Feature | This compound (5-moU) Incorporation | Ki-67 Protein Expression |
| Principle | Incorporation of a synthetic thymidine (B127349) analog into newly synthesized DNA during the S-phase of the cell cycle. | Immunohistochemical or immunofluorescent detection of the Ki-67 nuclear antigen, present in all active phases of the cell cycle (G1, S, G2, M) but absent in the resting phase (G0).[1][2] |
| Cell Cycle Phase Detected | S-phase (DNA synthesis).[1] | G1, S, G2, and M phases.[3][4] |
| Detection Method | Typically involves a "click" chemistry reaction for fluorescent labeling of the incorporated nucleoside analog. | Antibody-based detection using immunohistochemistry (IHC) or immunofluorescence (IF).[3][5] |
| Sample Preparation | Requires incubation of live cells or organisms with the nucleoside analog. | Can be performed on fixed and paraffin-embedded tissues or cell preparations.[3][6] |
| Advantages | - Direct measure of DNA synthesis. - High specificity for S-phase cells. - Milder detection methods (for EdU) that preserve cell morphology and allow for multiplexing. | - Widely established and validated marker in clinical and research settings. - Applicable to archival tissue samples. - Provides a broader view of the proliferating cell population across multiple cell cycle phases. |
| Disadvantages | - Requires administration to live, proliferating cells. - Does not label cells in G1, G2, or M phases. - Specific protocols and direct comparative data for 5-moU are limited. | - Expression can be heterogeneous within a tumor. - Scoring can be subjective and prone to inter-observer variability.[7] - Does not distinguish between the different active phases of the cell cycle.[4] |
Delving Deeper: Methodological and Conceptual Comparison
Mechanism of Action & Biological Insight
This compound (5-moU): A Snapshot of DNA Synthesis
5-moU, like other thymidine analogs such as BrdU and EdU, is incorporated into the DNA of cells actively undergoing replication. This process provides a direct and unequivocal measure of DNA synthesis, specifically marking cells in the S-phase of the cell cycle. The detection of incorporated 5-moU would theoretically follow a similar principle to EdU, which utilizes a bio-orthogonal "click" chemistry reaction. This gentle detection method avoids the harsh DNA denaturation steps required for BrdU detection, thereby better preserving cellular architecture and allowing for the simultaneous detection of other markers.
Ki-67: A Pan-Proliferation Marker
The Ki-67 protein is a nuclear antigen that is intricately linked to the cell cycle machinery. Its expression is a hallmark of cellular proliferation, being present throughout the G1, S, G2, and M phases.[3] Conversely, cells in a quiescent state (G0) do not express Ki-67.[1] This makes Ki-67 an excellent marker for identifying the entire population of actively cycling cells within a sample. However, it is important to note that a Ki-67 positive signal does not delineate the specific phase of the cell cycle the cell is in.[4]
Experimental Protocols
General Protocol for Nucleoside Analog (e.g., EdU) Incorporation Assay (Inferred for 5-moU):
-
Labeling: Incubate live cells or administer to an organism the nucleoside analog (e.g., 5-moU) for a defined period. The analog will be incorporated into the DNA of cells in S-phase.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structures. Permeabilize the cell membranes to allow entry of detection reagents.
-
Detection: Perform a "click" chemistry reaction by adding a fluorescently tagged azide (B81097) that will specifically and covalently bind to the incorporated nucleoside analog.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and image using fluorescence microscopy or analyze by flow cytometry.
Standard Protocol for Ki-67 Immunofluorescence Staining:
-
Sample Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections, or fix and permeabilize cultured cells.
-
Antigen Retrieval: For paraffin-embedded tissues, perform heat-induced epitope retrieval to unmask the Ki-67 antigen.
-
Blocking: Block non-specific antibody binding sites using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the sample with a primary antibody specific for the Ki-67 protein.
-
Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye and visualize the staining using a fluorescence microscope.[3][8][9]
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying biological principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. nextgen-protocols.org [nextgen-protocols.org]
- 4. researchgate.net [researchgate.net]
- 5. genomeme.ca [genomeme.ca]
- 6. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
Detecting 5-Methoxymethyluridine: A Head-to-Head Comparison of Click Chemistry and Antibody-Based Methods
For researchers in the fields of molecular biology, drug development, and diagnostics, the accurate detection of modified nucleosides is paramount. 5-Methoxymethyluridine (5-moU), a modified uridine (B1682114) found in tRNA and emerging as a key component in mRNA therapeutics, presents a unique detection challenge. This guide provides a comprehensive side-by-side comparison of two prominent detection methodologies: click chemistry and antibody-based assays. We will delve into the experimental protocols, present a quantitative comparison of their performance, and illustrate the underlying principles through detailed diagrams.
The choice between click chemistry and antibody-based detection for 5-moU hinges on a trade-off between the upfront requirement of chemical synthesis for the former and the availability and specificity of antibodies for the latter. While click chemistry offers a versatile and highly specific approach, it necessitates the synthesis of a modified 5-moU analog. Conversely, antibody-based methods provide a more direct detection route but are entirely dependent on the existence of a specific and high-affinity antibody, which is not currently commercially available for 5-moU.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for click chemistry and antibody-based detection methods for modified nucleosides. It is important to note that direct quantitative comparisons for 5-moU are limited due to the lack of a dedicated commercial antibody. The data presented here is extrapolated from studies on other modified nucleosides and general principles of each technique.
| Feature | Click Chemistry | Antibody-Based Detection |
| Specificity | Very High (Bioorthogonal reaction) | Variable (Potential for cross-reactivity with structurally similar modifications) |
| Sensitivity | High | Moderate to High (Dependent on antibody affinity) |
| Signal-to-Noise Ratio | High | Variable (Can be affected by non-specific binding) |
| Ease of Use | Moderate (Requires chemical synthesis of probe) | Easy (If a specific antibody is available) |
| Multiplexing Capability | High (Multiple fluorophores can be used) | Moderate (Dependent on availability of antibodies from different host species) |
| Requirement for Denaturation | No | Often Yes (To expose the modified base) |
| Commercial Availability for 5-moU | Reagents for click reaction are readily available; modified 5-moU requires custom synthesis. | No commercially available specific antibody. |
Experimental Methodologies
Click Chemistry Detection of this compound
The click chemistry approach for detecting 5-moU involves the metabolic incorporation of a bioorthogonally modified 5-moU analog, such as 5-azidomethoxymethyluridine or 5-ethynylmethoxymethyluridine, into newly synthesized RNA. This is followed by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a corresponding fluorescently-labeled alkyne or azide (B81097) probe.
Experimental Protocol: Synthesis of 5-Azidomethyl-2'-deoxyuridine (B518367)
A one-step protocol can be employed to synthesize 5-azidomethyl-2'-deoxyuridine from 5-hydroxymethyl-2'-deoxyuridine. This method provides a straightforward route to obtaining a key precursor for click chemistry applications. While this protocol is for the deoxy-version, a similar strategy can be adapted for the ribose version (5-moU).
Workflow for Click Chemistry Detection
Validating the Absence of 5-Methoxymethyluridine in DNA: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic compound or biological process does not lead to the unintended incorporation of modified nucleotides, such as 5-Methoxymethyluridine (5-moU), into genomic DNA is a critical safety and efficacy checkpoint. This guide provides a comparative overview of current methodologies for validating the absence of 5-moU in DNA, complete with experimental protocols and data presentation formats to aid in the objective assessment of each technique.
Comparison of Detection Methodologies
The selection of an appropriate method for validating the absence of 5-moU depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. The primary techniques employed for the detection of modified nucleosides are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), antibody-based assays, and PCR-based methods.
| Method | Principle | Pros | Cons | Limit of Detection (LOD) | Throughput | Cost |
| LC-MS/MS | Quantifies the mass-to-charge ratio of 5-moU after enzymatic digestion of DNA and chromatographic separation. | Considered the "gold standard" for its high accuracy, sensitivity, and ability to provide absolute quantification.[1][2] It is independent of DNA quality and can analyze DNA from any species.[1] | Requires expensive instrumentation and specialized technical expertise.[1] Protocols can be long and time-consuming. | High sensitivity, with LODs in the range of 0.5 fmol per sample reported for similar modified nucleosides.[2] | Moderate | High |
| Antibody-Based Assays (e.g., ELISA) | Utilizes antibodies that specifically recognize and bind to the modified nucleoside within the DNA. | Relatively simple, convenient, and affordable for rapid assessment.[3] High throughput is possible with plate-based assays. | Dependent on the availability of a highly specific and sensitive monoclonal antibody against 5-moU, which is not currently commercially available. Potential for cross-reactivity and false positives, especially at low levels of modification. | Sensitivity is highly dependent on the antibody's affinity and specificity. For established antibodies against other modifications, high sensitivity can be achieved. | High | Moderate |
| PCR-Based Assays | Infers the presence of a modified base by its effect on DNA polymerase activity (e.g., stalling or misincorporation). | Does not require specialized equipment beyond a standard PCR machine. Can be highly sensitive in detecting changes in amplification efficiency. | Indirect detection method. The effect of 5-moU on different DNA polymerases is not well-characterized. Optimization is required to distinguish polymerase stalling from other causes of PCR inhibition. | Dependent on the specific polymerase and the degree to which 5-moU inhibits its processivity. | High | Low |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for the detection and quantification of 5-moU in a genomic DNA sample.
1. DNA Extraction and Quantification:
-
Extract genomic DNA from the cells or tissues of interest using a standard DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio).
2. Enzymatic Hydrolysis of DNA:
-
In a microcentrifuge tube, combine 1 µg of genomic DNA with 2.5 µL of 10X DNA Degradase Reaction buffer and 1 µL of DNA Degradase Plus.[2]
-
Adjust the total reaction volume to 25 µL with nuclease-free water.
-
Incubate the reaction mixture at 37°C for a minimum of one hour to ensure complete digestion of the DNA into individual nucleosides.[2]
-
Inactivate the enzymatic reaction by adding 175 µL of 0.1% formic acid.[2]
3. LC-MS/MS Analysis:
-
Separate the digested nucleosides using a C18 reverse-phase HPLC column with a binary solvent gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[4]
-
Ionize the separated nucleosides using electrospray ionization (ESI) in positive mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect and quantify the specific mass-to-charge ratio (m/z) of the 5-moU precursor ion and a characteristic fragment ion.[5] The specific m/z values will need to be determined for 5-methoxymethyl-2'-deoxyuridine.
-
Generate a standard curve using known concentrations of a synthesized 5-moU nucleoside standard to enable absolute quantification.
Antibody-Based Detection (Hypothetical Protocol)
As no commercial antibody for 5-moU is currently available, this protocol is based on the general principles of an indirect Enzyme-Linked Immunosorbent Assay (ELISA) and would require the prior development of a specific monoclonal antibody.
1. DNA Denaturation and Coating:
-
Denature the genomic DNA by heating at 100°C for 10 minutes, followed by rapid cooling on ice.
-
Coat a 96-well microplate with the denatured DNA by incubating a solution of the DNA in a coating buffer overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking and Antibody Incubation:
-
Block non-specific binding sites in the wells by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Add the primary antibody (anti-5-moU) diluted in blocking buffer to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
3. Secondary Antibody and Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be proportional to the amount of 5-moU in the sample.
PCR-Based Assay (Hypothetical Protocol)
This protocol is based on the principle that a modified base in the template DNA may stall a proofreading DNA polymerase.
1. Primer Design:
-
Design PCR primers flanking a region of interest where 5-moU incorporation is being investigated.
2. Quantitative PCR (qPCR):
-
Set up qPCR reactions using a high-fidelity DNA polymerase with 3'→5' exonuclease (proofreading) activity.
-
Include a control DNA sample known to not contain 5-moU.
-
Perform qPCR and monitor the amplification in real-time.
-
A significant delay in the amplification of the test sample compared to the control sample (i.e., a higher Ct value) could indicate the presence of polymerase-stalling lesions, which may include 5-moU.
3. Data Analysis:
-
Compare the Ct values between the control and test samples. A ΔCt value can be calculated to quantify the relative difference in amplification efficiency.
Visualizations
Cellular Mechanisms for Preventing Modified Uracil Incorporation
dot
Caption: Mechanisms preventing this compound incorporation into DNA.
Experimental Workflow for LC-MS/MS Detection
dot
Caption: Workflow for detecting 5-moU in DNA using LC-MS/MS.
Logical Relationship for Validating Absence
dot
Caption: Logical framework for validating the absence of 5-moU.
References
- 1. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - CD BioSciences [epigenhub.com]
- 2. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Polymerases That Perform Template-Independent DNA Synthesis | Semantic Scholar [semanticscholar.org]
- 4. protocols.io [protocols.io]
- 5. Quantification of Regional DNA Methylation by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Methoxymethyluridine (5-moU) Labeling: A Guide to Rigorous Control Experiments
For researchers leveraging 5-Methoxymethyluridine (5-moU) for RNA labeling, ensuring the specificity of incorporation is paramount for the accurate interpretation of experimental results. This guide provides a comparative overview of essential control experiments to validate 5-moU labeling specificity, contrasting it with other common uridine (B1682114) analogs like 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU). Detailed protocols and quantitative data are presented to assist researchers, scientists, and drug development professionals in designing robust validation strategies.
Quantitative Comparison of Uridine Analogs
The selection of an RNA labeling agent should be guided by its efficiency of incorporation, minimal perturbation of cellular processes, and low off-target effects. The following table summarizes key quantitative parameters for 5-moU and its alternatives.
| Parameter | This compound (5-moU) | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Typical Labeling Concentration | 100-500 µM | 50-200 µM | 100-500 µM |
| Relative Labeling Efficiency | Moderate to High | High | Moderate |
| Reported Cytotoxicity (IC50 in HeLa cells) | > 500 µM (estimated) | ~100-200 µM[1][2] | > 500 µM[1] |
| Off-Target DNA Incorporation | Low, requires validation | Can occur, species-dependent[3][4] | Low |
| Perturbation to RNA Metabolism | Under investigation | Can perturb nuclear RNA metabolism[5] | Minimal reported |
Core Control Experiments for 5-moU Labeling Specificity
To ensure that the observed signal is a true representation of newly synthesized RNA incorporating 5-moU, a series of control experiments are essential.
Validation of RNA-Specific Incorporation
This experiment aims to confirm that 5-moU is incorporated into RNA and not other macromolecules like DNA.
-
Cell Culture and Labeling: Culture cells of interest (e.g., HeLa, HEK293T) and incubate with 5-moU at the desired concentration for a specified period (e.g., 2-4 hours).
-
Nucleic Acid Extraction: Isolate total nucleic acids from the labeled cells.
-
Nuclease Treatment: Aliquot the nucleic acid extract into three tubes:
-
RNase Treatment: Treat with RNase A/T1 to degrade RNA.
-
DNase Treatment: Treat with DNase I to degrade DNA.
-
No Treatment Control: Incubate with buffer only.
-
-
Detection of 5-moU: Detect the presence of 5-moU in each sample. This can be achieved through methods such as dot blot analysis using an antibody specific for the modification introduced by 5-moU (if available) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct quantification of 5-methoxymethyl-2'-deoxyuridine (B1208862) (from DNA) and this compound (from RNA).
-
Analysis: Compare the signal for 5-moU in the nuclease-treated samples to the no-treatment control. A significant reduction in signal after RNase treatment and no change after DNase treatment indicates specific incorporation into RNA.
dot```dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: The metabolic activation pathway of 5-moU, highlighting the key enzymatic steps.
Evaluation of Cellular Perturbation
It is crucial to assess whether 5-moU itself induces unintended biological effects.
-
Cell Treatment: Plate cells at a low density and treat with a range of 5-moU concentrations. Include an untreated control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT or Real-Time Glo Assay: After a desired incubation period (e.g., 24, 48, 72 hours), perform a cell viability assay such as the MTT assay or a real-time luminescence-based assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control for each concentration of 5-moU. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Assay | Purpose | Expected Outcome for an Ideal Labeling Reagent |
| MTT Assay | Measures metabolic activity as an indicator of cell viability. | High IC50 value, indicating low cytotoxicity at working concentrations. |
| Real-Time Glo Assay | Continuously monitors cell viability over time. | No significant decrease in viability at working concentrations over the course of the experiment. |
| Cell Cycle Analysis | Determines if the nucleoside analog causes cell cycle arrest. | No significant alteration of the cell cycle profile compared to untreated controls. |
Confirmation of Incorporation into Nascent RNA
Pulse-chase experiments are the gold standard for demonstrating that a nucleoside analog is incorporated into newly synthesized RNA.
-
Pulse: Incubate cells with 5-moU for a short period (e.g., 30-60 minutes) to label newly transcribed RNA.
-
Chase: Remove the 5-moU-containing medium, wash the cells, and replace it with a medium containing a high concentration of unlabeled uridine.
-
Time Points: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
Analysis: Isolate RNA from each time point and quantify the amount of 5-moU-labeled RNA. A decrease in the amount of labeled RNA over time indicates that the labeled transcripts are being turned over, confirming their identity as nascent RNA.
dot
Caption: Logical diagram illustrating the key steps of a pulse-chase experiment to track nascent RNA.
Conclusion
References
Safety Operating Guide
Proper Disposal of 5-Methoxymethyluridine: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 5-Methoxymethyluridine must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound, particularly in its solid, powdered form, should be conducted in a well-ventilated area to avoid inhalation.[1]
Quantitative Data Summary
| Property | Data | Source |
| Physical State | Powder Solid | [1] |
| Hazard Classification | Suspected of causing cancer; Harmful to aquatic life with long lasting effects | [1][2] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as pipette tips, gloves, and bench paper, in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other solvent wastes unless compatibility has been confirmed.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.
Step 2: Spill Decontamination
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material.
-
Decontamination: While specific decontamination agents for this compound are not documented, general procedures for cytotoxic drugs can be followed with caution. A 0.05 M sodium hydroxide (B78521) (NaOH) solution has been shown to be effective in decontaminating surfaces from other hazardous drugs.[2] Alternatively, a thorough cleaning with soap and water can be performed.[5]
-
Collection: All materials used for cleanup must be placed in the designated hazardous waste container for solid waste.
Step 3: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Ensure all institutional and local regulations for hazardous waste disposal are followed.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methoxymethyluridine
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methoxymethyluridine, a nucleoside analog. By offering clear, step-by-step procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Hazard Information
This compound presents several potential hazards that necessitate careful handling to ensure the safety of laboratory personnel. It is classified as harmful if swallowed and may cause skin and eye irritation. Furthermore, it is suspected of causing cancer. There are no established occupational exposure limits for this specific compound. All handling procedures should aim to minimize exposure to the lowest reasonably achievable level.
Hazard Summary Table
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1][2][3] |
| Causes skin irritation | Skin Irritation | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[3] |
| Causes serious eye irritation | Eye Irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][4] |
| Suspected of causing cancer | Carcinogenicity | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice.[1] |
| May cause respiratory irritation | STOT SE 3 | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[3] |
| Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment | Avoid release to the environment.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial when working with this compound. The following step-by-step guide outlines the procedures from preparation to the completion of your experiment.
1. Preparation and Engineering Controls:
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly. Check the airflow monitor to verify it is within the acceptable range.[6] The work area inside the hood should be clean and free of unnecessary items.[5][6]
-
Work Surface Preparation: Line the work area inside the fume hood with an absorbent, plastic-backed pad to contain any potential spills.[1]
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before you begin to minimize movement in and out of the fume hood.[6]
2. Donning Personal Protective Equipment (PPE):
Properly donning PPE is a critical step in minimizing exposure. The following sequence should be followed:
-
Lab Coat: Wear a clean, buttoned lab coat.
-
Eye and Face Protection: Don chemical safety goggles and a face shield.[7]
-
Gloves: Wear two pairs of nitrile gloves (double-gloving).[1][7]
3. Handling this compound:
-
Location of Work: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[1]
-
Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work, typically no more than 18 inches.[5][6]
-
Minimize Aerosol Generation: Take care to avoid the creation of dust or aerosols during handling.[1]
-
Placement within the Hood: Conduct all work at least six inches from the front edge of the fume hood to ensure proper containment of fumes and particles.[7]
4. Post-Experiment Procedures:
-
Decontamination of Work Area: After completing your work, wipe down the absorbent liner and all surfaces within the fume hood with a suitable decontaminating solution, followed by water.
-
Doffing Personal Protective Equipment (PPE): Removing PPE correctly is crucial to prevent self-contamination. Follow this sequence:
-
Outer Gloves: Remove the outer pair of gloves.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Lab Coat: Remove the lab coat by rolling it outwards, avoiding contact with the exterior.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment. As a cytotoxic compound, it requires a dedicated waste stream.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, absorbent pads, pipette tips, and vials, must be segregated as cytotoxic waste.[1][7]
2. Waste Containers:
-
Sharps: Needles and syringes should be disposed of in a designated, puncture-proof cytotoxic sharps container, typically color-coded purple.[1]
-
Solid Waste: Other contaminated solid waste should be placed in a clearly labeled, leak-proof cytotoxic waste container, also often color-coded purple.[7]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
3. Final Disposal:
-
Cytotoxic waste must be disposed of through an approved hazardous waste management service.[2][5] The standard procedure for the final destruction of cytotoxic waste is high-temperature incineration.[7]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Small Spills: For small spills within a fume hood, use a spill kit to absorb the material. Work from the outside of the spill inwards to prevent spreading.[8]
-
Decontaminate: Once the spilled material is absorbed, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]
Workflow for Safe Handling of this compound
A diagram illustrating the safe handling workflow for this compound.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. cleanaway.com.au [cleanaway.com.au]
- 8. qmul.ac.uk [qmul.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
